Trityl candesartan
Description
Propriétés
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKOTRJWPIKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437932 | |
| Record name | Trityl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-72-4 | |
| Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trityl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Trityl Candesartan: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Trityl candesartan (CAS No: 139481-72-4) is a critical intermediate in the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension and congestive heart failure.[1] The strategic use of the trityl (triphenylmethyl) group as a protecting moiety for the tetrazole ring in candesartan is pivotal for achieving high purity and yield in the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the chemical structure, properties, synthesis, and role of this compound in the manufacturing of candesartan cilexetil.
Chemical Structure and Properties
This compound is chemically known as 2-Ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid.[2][3] The trityl group serves as a bulky protecting group for one of the nitrogen atoms on the tetrazole ring, preventing side reactions during subsequent synthesis steps.[4] Its physical form is typically an off-white solid.[2][4][5]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139481-72-4 | [1][2][6] |
| Molecular Formula | C43H34N6O3 | [2][6][7][8] |
| Molecular Weight | 682.77 g/mol | [6][7][8] |
| Appearance | Off-white solid | [2][4][5] |
| Melting Point | 163-165 °C | [4][6] |
| Solubility | Soluble in Methanol | [2] |
| Purity (by HPLC) | Typically ≥ 98% | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Boiling Point | 908.6 ± 75.0 °C at 760 mmHg | [6] |
| Flash Point | 503.3 ± 37.1 °C | [6] |
Synthesis and Role in Candesartan Cilexetil Production
The synthesis of candesartan cilexetil involves a multi-step process where this compound is a key intermediate. The general pathway involves the protection of the tetrazole group of candesartan with a trityl group, followed by esterification to add the cilexetil side chain, and finally, deprotection to yield the final API.
Figure 1: Synthetic pathway of Candesartan Cilexetil from Candesartan.
Experimental Protocols
1. Preparation of this compound from Candesartan
This protocol is based on a one-pot synthesis method, which improves efficiency and reduces waste.
-
Materials: Candesartan acid, triethylamine, trityl chloride, dichloromethane, water, absolute ethanol.
-
Procedure:
-
Suspend candesartan acid in dichloromethane.
-
Add triethylamine dropwise until the candesartan solid is completely dissolved. Separate the dichloromethane layer.
-
To the organic layer, add trityl chloride. Control the temperature of the mixture at 25-35 °C.
-
Monitor the reaction by HPLC until the residual candesartan is less than 1.0%.[9][10]
-
After the reaction is complete, wash the organic layer with water and then separate the aqueous layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add absolute ethanol to the residue for crystallization.
-
Filter and dry the resulting solid to obtain this compound.[9]
-
-
Yield and Purity: Reported yields are in the range of 78-88% with a purity of approximately 97.5%.[9]
2. Preparation of Cilexetil this compound
This step involves the esterification of this compound.
-
Materials: this compound, cilexetil chloride, potassium carbonate, acetonitrile, hexane.
-
Procedure:
-
Mix this compound, cilexetil chloride, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to the reflux temperature of acetonitrile (approximately 40 °C) for about 8 hours.[11]
-
After the reaction, isolate the crude cilexetil this compound.
-
Triturate the crude product with hexane at 25-27 °C for about 3 hours.
-
Filter the solids, wash with hexane, and dry under reduced pressure.
-
-
Yield and Purity: A yield of 84.8% with 94.64% purity by HPLC has been reported.[11]
3. Deprotection (Detritylation) to form Candesartan Cilexetil
The final step is the removal of the trityl protecting group. This can be achieved under acidic or neutral conditions.
-
Method A: Deprotection using Formic Acid
-
Dissolve cilexetil this compound in toluene at 50-55 °C.
-
Add formic acid and methanol to the solution.
-
Heat the solution to 50-55 °C for about 7 hours.
-
Cool the reaction mixture to 20-25 °C and adjust the pH to 6.4 with 1 N NaOH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate to yield a semi-solid mass.[11]
-
-
Method B: Deprotection without Acid (Neutral Conditions)
-
Dissolve cilexetil this compound in toluene at 60 °C.
-
Add methanol and heat the solution in an oil bath to 70 °C for about 19 hours.
-
Reduce the volume of the solution under reduced pressure.
-
Cool the solution to -10 °C for about 48 hours to precipitate the product.
-
Collect the solids by filtration, wash with cold methanol, and dry to give crude candesartan cilexetil.[11]
-
-
Yield: A yield of 88.5% has been reported for the deprotection without acid.[11]
Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent(s) | Temperature | Duration | Reported Yield | Reported Purity |
| Tritylation | Candesartan, Trityl Chloride, Triethylamine | Dichloromethane | 25-35 °C | - | 78.2% | 97.5% |
| Esterification | This compound, Cilexetil Chloride, K2CO3 | Acetonitrile | Reflux (~40 °C) | ~8 h | 84.8% | 94.64% |
| Detritylation (Acidic) | Cilexetil this compound, Formic Acid | Toluene, Methanol | 50-55 °C | ~7 h | - | - |
| Detritylation (Neutral) | Cilexetil this compound | Toluene, Methanol | 70 °C | ~19 h | 88.5% | >99.8% |
Conclusion
This compound is an indispensable intermediate in the modern synthesis of candesartan cilexetil. The use of the trityl protecting group allows for a more controlled and efficient synthesis, leading to a high-purity final product. The methodologies outlined in this guide, derived from patent literature, provide a framework for the synthesis and conversion of this compound. Understanding the chemical properties and reaction dynamics of this key intermediate is crucial for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug.
References
- 1. nbinno.com [nbinno.com]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 139481-72-4 [chemicalbook.com]
- 6. This compound | CAS#:139481-72-4 | Chemsrc [chemsrc.com]
- 7. GSRS [precision.fda.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
- 10. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 11. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
The Trityl Group: A Linchpin in Modern Candesartan Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of active pharmaceutical ingredients (APIs). For the synthesis of Candesartan, a potent angiotensin II receptor antagonist, the trityl (triphenylmethyl, Trt) group plays a crucial, multifaceted role. This technical guide delves into the core functionalities of the trityl protecting group in candesartan synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers and drug development professionals.
The Essential Role of the Trityl Protecting Group
The primary function of the trityl group in candesartan synthesis is to shield the acidic proton of the tetrazole ring. This protection is vital for preventing unwanted side reactions during subsequent alkylation or esterification steps, which are necessary to produce the prodrug form, candesartan cilexetil. The bulky nature of the trityl group offers steric hindrance, effectively isolating the reactive nitrogen of the tetrazole. This strategic protection leads to a cleaner reaction profile, higher yields, and a more straightforward purification process for the final API.[1]
Key Stages Involving the Trityl Group
The journey of the trityl group in candesartan synthesis can be broadly categorized into two critical stages: protection and deprotection.
Protection of the Tetrazole Moiety
The introduction of the trityl group is a crucial step to form the key intermediate, trityl candesartan. This is typically achieved by reacting candesartan with trityl chloride in the presence of a base.
Deprotection to Yield Candesartan Cilexetil
The removal of the trityl group, or deprotection, is the final key step to unmask the tetrazole ring and yield the active drug molecule. Several methods have been developed for this purpose, each with its own set of advantages and disadvantages. The choice of deprotection strategy can significantly impact the overall yield and purity of the final product.
Quantitative Data Summary
The following tables summarize quantitative data from various reported methodologies for the key steps involving the trityl group in candesartan synthesis.
Table 1: Trityl Protection of Candesartan
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Candesartan, Trityl Chloride | Triethylamine | Dichloromethane | 25-35 | Not Specified | 78.2 | 97.5 (HPLC) | [2] |
| Candesartan, Trityl Chloride | Triethylamine | Dichloromethane | Not Specified | Not Specified | 83.8 | Not Specified | [3] |
| Candesartan, Trityl Chloride | Triethylamine, Potassium Carbonate | N,N-Dimethylformamide | 60-90 | <2% starting material | Not Specified | Not Specified | [4] |
Table 2: Esterification of this compound to this compound Cilexetil
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound, Cilexetil Chloride | Potassium Carbonate, Potassium Iodide | DMSO | 60-65 | 2 | Not Specified | [3] |
| This compound, Cilexetil Chloride | Potassium Carbonate | Acetonitrile | 40 | 8 | Not Specified | [5] |
Table 3: Deprotection of this compound Cilexetil
| Method | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acidic | Trifluoroacetic Acid | Methanol, Toluene | 20-25 | 0.83 | Not Specified | Not Specified | [5] |
| Acidic | Formic Acid | Toluene, Methanol | 50-55 | 7 | Not Specified | Not Specified | [5] |
| Acidic | Formic Acid | Toluene, Methanol | Reflux | 10 | Not Specified | Not Specified | [5][6] |
| Acidic | Hydrochloric Acid (gas) | Dichloromethane, Methanol | 5 | 3.5 | Not Specified | Not Specified | [7] |
| Neutral | Water | Methanol | Reflux | 16.5 | 78.6 | Not Specified | [5] |
| Neutral | None | Toluene, Methanol | 70 | 19 | 88.5 | Not Specified | [5] |
| Neutral | None | Toluene, Methanol | 75-80 | 13 | Not Specified | Not Specified | [5] |
| Weak Acid Catalysis | Montmorillonite | Dichloromethane, Methanol | 38-42 | 4-24 | 95 | 99.4 (HPLC) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the trityl group.
Protocol 1: One-Pot Synthesis of this compound[2]
-
Reaction Setup: In a suitable reaction vessel, suspend candesartan in dichloromethane.
-
Base Addition: Add triethylamine dropwise to the mixture until the candesartan solid is completely dissolved. Separate the dichloromethane layer.
-
Aqueous Extraction: Extract the aqueous layer again with dichloromethane.
-
Protection: Combine the organic layers and add triphenyl chloromethane (trityl chloride).
-
Reaction Conditions: Maintain the temperature of the mixture at 25-35 °C and monitor the reaction by HPLC until the candesartan content is less than 1.0%.
-
Work-up: After the reaction is complete, wash the organic layer with water.
-
Crystallization: Dry the organic layer under reduced pressure and add anhydrous ethanol to crystallize the product.
-
Isolation: Collect the resulting crystals by filtration and dry to obtain this compound.
Protocol 2: Esterification of this compound[3]
-
Reaction Mixture: To a suspension of this compound (100 g), potassium carbonate (24 g), and potassium iodide (12 g) in DMSO (500 ml), add carbohexyl 1-chloroethyl carbonate (36 g) at 60-65 °C over 30 minutes.
-
Reaction: Maintain the reaction mixture at 60-65 °C for 2 hours.
-
Extraction: Add toluene (300 ml) and water (300 ml) to the reaction mass. Stir for 15 minutes, allow the layers to settle, and separate the layers at 60-65 °C. Extract the aqueous layer with toluene (200 ml).
-
Washing: Wash the combined organic layers twice with water (200 ml) at 60-65 °C.
Protocol 3: Acidic Deprotection of this compound Cilexetil using Formic Acid[5]
-
Reaction Setup: Dissolve this compound cilexetil (30 g) in toluene (180 ml) and methanol (180 ml).
-
Acid Addition: Add formic acid (1.6 g).
-
Reaction Conditions: Reflux the solution for approximately 10 hours, monitoring the reaction progress by HPLC.
-
Solvent Removal: Reduce the solution volume by evaporation under reduced pressure (30 mbar) at a temperature of about 55-60 °C to obtain a viscous oil.
Protocol 4: Neutral Deprotection of this compound Cilexetil[5]
-
Reaction Setup: Dissolve cilexetil this compound (5.0 g) in toluene (30 ml) at 60 °C.
-
Solvent Addition: Add methanol (30 ml).
-
Reaction Conditions: Heat the solution in an oil bath to 70 °C for about 19 hours.
-
Work-up: Reduce the volume of the solution at 50-60 °C under reduced pressure.
-
Crystallization: Cool the solution to -10 °C for about 48 hours.
-
Isolation: Collect the precipitated solids by filtration, wash with cold methanol, and dry to give crude candesartan cilexetil.
Protocol 5: Purification of Candesartan Cilexetil by Recrystallization[7]
-
Dissolution: Dissolve crude candesartan cilexetil (5.0 g) in methanol (25 g) at 19-22 °C to obtain a clear solution.
-
Precipitation: A precipitate will begin to form in about 10 minutes. Stir the mixture at 19-22 °C for about 60 hours.
-
Isolation: Collect the solids by filtration, wash with cold methanol (2.5 g).
-
Drying: Dry the product at 50 °C and 8 mbar to a constant weight to obtain pure candesartan cilexetil.
Mechanistic Insights and Visualizations
The following diagrams illustrate the key chemical transformations and workflows involved in the use of the trityl protecting group in candesartan synthesis.
Caption: Trityl protection of the candesartan tetrazole ring.
Caption: Mechanism of acid-catalyzed trityl deprotection.
Caption: General experimental workflow for candesartan synthesis involving a trityl group.
Conclusion
The trityl group is an indispensable tool in the synthesis of candesartan cilexetil. Its ability to effectively protect the tetrazole ring allows for efficient and high-yielding subsequent transformations. The choice of protection and, more critically, deprotection methodology can significantly influence the economic and environmental viability of the synthesis. This guide provides a comprehensive overview of the role of the trityl group, offering researchers and developers the necessary technical details to optimize their synthetic strategies for candesartan production. The provided protocols and data serve as a valuable resource for both process development and troubleshooting in the synthesis of this vital antihypertensive drug.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]
- 5. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 8. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Trityl Group Protection for the Tetrazole Ring in Sartans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of angiotensin II receptor blockers, commonly known as sartans, frequently necessitates the protection of the acidic tetrazole ring to prevent unwanted side reactions and improve yields. The triphenylmethyl (trityl) group is a widely employed protecting group for this purpose due to its steric bulk, which confers regioselectivity, and its lability under specific conditions, allowing for effective deprotection. This technical guide provides a comprehensive overview of the mechanism of trityl group protection and deprotection of the tetrazole moiety in sartan synthesis. It includes detailed experimental protocols, quantitative data on reaction efficiencies, and an exploration of the factors governing the regioselectivity of the protection step.
Introduction: The Role of Tetrazole in Sartans and the Need for Protection
Sartans, such as losartan, valsartan, candesartan, and olmesartan, are a class of antihypertensive drugs that selectively block the angiotensin II type 1 (AT₁) receptor.[1] A key structural feature of many sartans is the 5-substituted-1H-tetrazole ring, which acts as a bioisostere for the carboxylic acid group, contributing to the molecule's binding affinity to the AT₁ receptor.[2]
The tetrazole ring possesses an acidic proton (pKa ≈ 4.9), making the tetrazolide anion a potent nucleophile.[3] During the synthesis of the sartan molecule, the presence of this acidic N-H group can lead to undesirable side reactions, such as N-alkylation by electrophilic reagents used in other steps of the synthesis. This can result in the formation of impurities and a reduction in the overall yield of the desired product.[3][4] To circumvent these issues, the tetrazole nitrogen is temporarily protected. The trityl (triphenylmethyl, Tr) group is a common choice for this protection due to its steric bulk and ease of removal under specific conditions.[2][5]
Mechanism of Trityl Group Protection
The protection of the tetrazole ring with a trityl group is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the tetrazole ring using a base, which generates the tetrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of trityl chloride to form the N-tritylated tetrazole.
Regioselectivity: N1 vs. N2 Isomerism
The tetrazolide anion has two potentially nucleophilic nitrogen atoms, N1 and N2, leading to the possibility of forming two different regioisomers upon alkylation. However, in the case of the bulky trityl group, the reaction is highly regioselective, predominantly yielding the N1-tritylated isomer.
This selectivity is primarily attributed to steric hindrance . The three phenyl rings of the trityl group create a significant steric shield, making the approach to the more sterically hindered N2 position difficult. The N1 position is sterically more accessible, thus favoring the formation of the N1-trityl-tetrazole. This is an example of kinetic control , where the product that is formed faster is the major product.[6][7] While the N2-substituted tetrazole can be the thermodynamically more stable isomer in some cases with smaller alkyl groups, the large activation energy barrier for the formation of the N2-trityl isomer makes the N1 isomer the exclusive or major product under typical reaction conditions.[8]
Experimental Protocols for Trityl Protection
The following sections provide detailed experimental protocols for the trityl protection of the tetrazole ring in the synthesis of various sartans.
General Procedure for N-Tritylation
A solution of the 5-substituted-1H-tetrazole sartan precursor in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide) is treated with a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to generate the tetrazolide anion. Trityl chloride is then added to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or HPLC). The work-up typically involves washing with water and brine, followed by drying and evaporation of the solvent. The crude product can be purified by crystallization or column chromatography.
Specific Protocols and Quantitative Data
The following table summarizes specific experimental conditions and reported yields for the trityl protection of various sartan intermediates.
| SARTAN | SUBSTRATE | REAGENTS & SOLVENTS | TEMPERATURE & TIME | YIELD (%) | REFERENCE |
| Losartan | 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde intermediate | Trityl chloride, Triethylamine, Dichloromethane | Room temp, 5 h | 88 | |
| Valsartan | N-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester | Trityl chloride, Base (unspecified), Dichloromethane | 0-10 °C, 5 h | High (crude) | |
| Candesartan | Candesartan acid | Trityl chloride, Base (pH 7-11), Dichloromethane | Not specified | 86.7 | [3] |
| Olmesartan | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate intermediate | Trityl chloride, Base (unspecified), Acetonitrile | Not specified | High | [1] |
Mechanism of Trityl Group Deprotection
The trityl group can be cleaved under various conditions, providing flexibility in the synthetic strategy. The choice of deprotection method depends on the stability of other functional groups in the sartan molecule.
Acidic Deprotection
The most common method for trityl group removal is acid-catalyzed hydrolysis. The reaction proceeds via the formation of the highly stable triphenylmethyl cation (trityl cation), which is resonance-stabilized.
Reductive Deprotection
Reductive cleavage offers a milder alternative to acidic conditions. Reagents like indium metal in methanol/THF or lithium in the presence of a catalytic amount of naphthalene can effectively remove the trityl group. This method is particularly useful when acid-sensitive functional groups are present in the molecule.
Basic Deprotection
While generally stable to bases, under certain conditions, such as with saturated sodium hydroxide in aqueous methanol, the trityl group can be cleaved from the tetrazole ring in sartans. This has been reported as an "unusual" but effective deprotection method.
Experimental Protocols for Trityl Deprotection
The following sections provide detailed experimental protocols for the deprotection of the trityl group from the tetrazole ring in sartan synthesis.
General Procedures
-
Acidic Deprotection: The trityl-protected sartan is dissolved in a suitable solvent mixture (e.g., acetone/water, methanol/dichloromethane) and treated with an acid (e.g., hydrochloric acid, sulfuric acid, or methanesulfonic acid) at temperatures ranging from 0 °C to room temperature.
-
Reductive Deprotection: The trityl-protected sartan is treated with a reducing agent such as indium powder in a solvent mixture like methanol/THF at reflux.
-
Basic Deprotection: The trityl-protected sartan is stirred with a strong base like saturated aqueous sodium hydroxide in methanol at room temperature.
Specific Protocols and Quantitative Data
The following table summarizes specific experimental conditions and reported yields for the deprotection of the trityl group from various sartan intermediates.
| SARTAN | DEPROTECTION METHOD | REAGENTS & SOLVENTS | TEMPERATURE & TIME | YIELD (%) | REFERENCE |
| Losartan | Acidic | Potassium tertiary butoxide, Methanol | Reflux, 9 h | 78 | |
| Valsartan | Acidic | Isopropyl alcohol, Hydrogen chloride | 25 °C, 3 h | 90 | |
| Candesartan | Acidic | Methanesulfonic acid, Dichloromethane, Methanol | ~3 °C, 1 h | High (not specified) | |
| Olmesartan | Acidic | Acetic acid, Acetone, Water | 50-60 °C, 2 h | 90 | [1] |
| Various Sartans | Reductive (Indium) | Indium powder, Methanol, THF | Reflux, 2-5 h | 81-93 | |
| Various Sartans | Basic | Saturated NaOH, Methanol | Room temp, 2-3 h | 84-90 |
Conclusion
The trityl group serves as an effective and highly regioselective protecting group for the tetrazole ring in the synthesis of sartan drugs. Its steric bulk directs alkylation to the N1 position, preventing the formation of undesired isomers. The versatility of deprotection methods, including acidic, reductive, and even basic conditions, provides synthetic chemists with a range of options to compatibly integrate this protection strategy into complex synthetic routes. A thorough understanding of the mechanisms of protection and deprotection, as well as the factors influencing regioselectivity, is crucial for the efficient and high-yielding production of these important therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in this endeavor.
References
- 1. scispace.com [scispace.com]
- 2. Structural, thermodynamic, and kinetic aspects of the trimorphism of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 4. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 5. Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems - Beijing Institute of Technology [pure.bit.edu.cn]
The Strategic Role of Trityl Candesartan in the Synthesis of Candesartan Cilexetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Candesartan cilexetil, a potent angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure. Its complex molecular structure necessitates a sophisticated and well-controlled synthetic strategy. A pivotal intermediate in many successful manufacturing processes for this active pharmaceutical ingredient (API) is trityl candesartan. This technical guide provides an in-depth exploration of the synthesis of candesartan cilexetil, focusing on the critical role, synthesis, and conversion of this compound.
The Importance of the Trityl Protecting Group
The synthesis of candesartan involves the formation of a tetrazole ring, which contains a reactive N-H group. During subsequent chemical transformations, particularly the esterification to form the cilexetil prodrug moiety, this acidic proton can lead to undesirable side reactions. The introduction of a bulky trityl (triphenylmethyl) group serves as a robust protective strategy for the tetrazole nitrogen.[1][2] This protection is vital for several reasons:
-
Prevention of Side Reactions: It shields the reactive nitrogen, preventing it from participating in unintended reactions, which would otherwise lead to a complex mixture of impurities that are difficult to separate from the final product.[3]
-
Increased Yield and Purity: By directing the reaction towards the desired pathway, the use of the trityl protecting group significantly enhances the overall yield and purity of the final candesartan cilexetil.[2][3]
-
Facilitation of a Cleaner Synthesis: The cleaner reaction profile simplifies the purification process, reducing the need for complex and costly chromatographic methods.[1][3]
The this compound intermediate is typically a white to off-white solid with a melting point in the range of 163-165°C.[1]
Synthetic Pathway Overview
The synthesis of candesartan cilexetil via the this compound intermediate can be broadly divided into three key stages:
-
Synthesis of this compound: This involves the protection of the tetrazole ring of a candesartan precursor with a trityl group.
-
Esterification to this compound Cilexetil: The carboxyl group of this compound is esterified with (±)-1-chloroethyl cyclohexyl carbonate to introduce the cilexetil side chain.
-
Deprotection to Yield Candesartan Cilexetil: The final step involves the removal of the trityl protecting group to yield the active pharmaceutical ingredient.
The overall synthetic workflow is depicted in the diagram below.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and associated quantitative data for each of the key synthetic steps.
Stage 1: Synthesis of this compound
The protection of the candesartan precursor is a critical step. A common method involves the reaction of a candesartan ester with tributyltin azide to form the tetrazole ring, followed by the introduction of the trityl group.[4][5]
Illustrative Experimental Protocol:
-
Tetrazole Formation: A candesartan cyclic precursor (e.g., an ethyl ester) is reacted with tributyltin azide in a high-boiling solvent such as xylene at reflux (140-150°C) for approximately 20 hours.[5]
-
Work-up and Hydrolysis: After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture. The organic layer is removed, and the remaining alkaline aqueous layer is heated to hydrolyze the ester, yielding candesartan.[5]
-
Tritylation: The aqueous solution containing candesartan is then treated with an organic solvent like dichloromethane. Triphenyl chloromethane (trityl chloride) is added, and the reaction proceeds at 25-35°C until HPLC monitoring indicates the consumption of the starting material.[5]
-
Isolation and Purification: The organic layer is separated, washed with water, and dried under reduced pressure. The resulting crude product is crystallized from a suitable solvent, such as anhydrous ethanol, to yield this compound.[5]
| Parameter | Value | Reference |
| Yield | 78.2% | [5] |
| Purity (HPLC) | 97.5% | [5] |
Stage 2: Esterification to this compound Cilexetil
The introduction of the cilexetil side chain is achieved through the esterification of this compound.
Illustrative Experimental Protocol:
-
Reaction Setup: this compound, potassium carbonate, and (±)-1-chloroethyl cyclohexyl carbonate are suspended in a solvent such as acetonitrile or dimethylformamide.[3][6]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (e.g., 6 hours).[3]
-
Work-up and Isolation: Upon cooling, the reaction mixture is filtered. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to afford crude this compound cilexetil, which can be used in the next step without further purification.[3]
| Parameter | Value | Reference |
| Solvent | Acetonitrile or Dimethylformamide | [3][6] |
| Base | Potassium Carbonate | [3][6] |
| Reactant | (±)-1-chloroethyl cyclohexyl carbonate | [3] |
Stage 3: Deprotection to Yield Candesartan Cilexetil
The final and crucial step is the selective removal of the trityl group to unmask the tetrazole N-H and yield the final API. Various methods have been developed for this deprotection, including acidic hydrolysis and alcohol-mediated solvolysis. The choice of method can significantly impact the purity and yield of the final product.
Method A: Deprotection using Acid
This method often employs a mineral acid or an organic acid in an organic solvent.
Illustrative Experimental Protocol (using Formic Acid):
-
Reaction Setup: this compound cilexetil is dissolved in a mixture of toluene and methanol.[7]
-
Acid Addition: Formic acid is added to the solution.[7]
-
Reaction Conditions: The solution is heated to 50-55°C for approximately 7 hours.[7]
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to ~6.4 with 1 N NaOH. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to yield a semi-solid mass of candesartan cilexetil.[7]
Method B: Deprotection without Acid (Alcoholysis)
This approach avoids the use of strong acids, which can sometimes lead to the formation of impurities.[3][7]
Illustrative Experimental Protocol:
-
Reaction Setup: this compound cilexetil is dissolved in toluene at an elevated temperature (e.g., 60°C).[7]
-
Solvent Addition: Methanol is added to the solution.[7]
-
Reaction Conditions: The solution is heated at 70-80°C for an extended period (e.g., 13-19 hours).[7]
-
Isolation and Purification: The volume of the solution is reduced under reduced pressure. The resulting residue is then purified by crystallization from a suitable solvent, such as methanol, to yield pure candesartan cilexetil.[7][8]
Method C: Deprotection using a Lewis Acid
The use of a Lewis acid, such as zinc chloride, in a mixed solvent system has been shown to improve yields and reduce reaction times.[9][10]
Illustrative Experimental Protocol:
-
Reaction Setup: A mixture of this compound cilexetil, methanol, methylene chloride, zinc chloride (ZnCl₂), and water is prepared.[9]
-
Reaction Conditions: The mixture is stirred under reflux for approximately 5 hours.[9]
-
Work-up and Isolation: After cooling, more methylene chloride and water are added. The phases are separated, and the organic phase is washed with water. The solvent is then removed to yield candesartan cilexetil.[9]
Comparative Data for Deprotection Methods
| Method | Key Reagents | Temperature | Time | Yield | Purity (HPLC) | Reference |
| A: Formic Acid | Formic acid, Toluene, Methanol | 50-55°C | 7 h | - | - | [7] |
| B: Alcoholysis | Toluene, Methanol | 70-80°C | 13-19 h | 88.5% | - | [7] |
| C: Lewis Acid | ZnCl₂, Methanol, Methylene Chloride, Water | Reflux | 5 h | - | 76.3% (product in mixture) | [9] |
| Convergent Route | HCl-EtOH for deprotection | Room Temp | 12 h | 83% (for this step) | 99.1% (final product) | [3] |
Note: Yields and purities can vary significantly based on the specific reaction conditions and purification methods employed.
The logical workflow for the deprotection and purification process can be visualized as follows:
Conclusion
This compound is a crucial intermediate in the efficient and high-purity synthesis of candesartan cilexetil. The use of the trityl protecting group is a well-established strategy to prevent side reactions and simplify the manufacturing process. The selection of the deprotection method is a critical parameter that influences the final yield and purity of the API. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of pharmaceutical development and manufacturing, providing a solid foundation for process optimization and scale-up.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
- 7. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 8. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 9. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 10. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
The Strategic Synthesis of Candesartan Cilexetil: A Technical Guide Featuring the Trityl Pathway
For Researchers, Scientists, and Drug Development Professionals
Candesartan cilexetil, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure.[1][2] Its synthesis is a multi-step process that has been refined to optimize yield, purity, and cost-effectiveness. A key strategy in its chemical synthesis involves the use of a trityl protecting group to shield the reactive tetrazole moiety during intermediate reactions. This in-depth guide elucidates the synthetic pathway of candesartan cilexetil with a focus on the pivotal role of the trityl candesartan intermediate, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
The Role of the Trityl Group
The trityl group (triphenylmethyl) serves as a bulky and effective protecting group for the acidic proton of the tetrazole ring in the candesartan molecule.[3][4] This protection is crucial to prevent unwanted side reactions during the subsequent esterification step, thereby ensuring a cleaner reaction profile and facilitating a higher yield of the desired product.[3] this compound is a stable, off-white solid intermediate that plays a central role in this synthetic approach.[3]
Synthetic Pathway Overview
The synthesis of candesartan cilexetil via the this compound intermediate can be broadly divided into three key stages:
-
Protection: Introduction of the trityl group to the tetrazole ring of candesartan to form this compound.
-
Esterification: Alkylation of the carboxylic acid group of this compound with 1-chloroethyl cyclohexyl carbonate to yield this compound cilexetil.
-
Deprotection: Removal of the trityl group to furnish the final active pharmaceutical ingredient, candesartan cilexetil.
This synthetic route is depicted in the following diagram:
Caption: Synthetic pathway of Candesartan Cilexetil via Trityl intermediate.
Experimental Protocols and Data
The following sections provide detailed experimental methodologies and quantitative data for the key transformations in the synthesis of candesartan cilexetil involving this compound.
Step 1: Synthesis of this compound (Protection)
Methodology:
A common procedure for the tritylation of candesartan involves reacting it with trityl chloride in the presence of a base.
-
Dissolve candesartan in a suitable organic solvent such as dichloromethane.
-
Add a base, typically an organic amine like triethylamine, to the solution at a controlled temperature (e.g., 10-15°C).
-
Slowly add trityl chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 3-4 hours).
-
Upon completion, the reaction mixture is typically worked up by adjusting the pH and extracting the product.
-
The crude this compound can be purified by crystallization from a suitable solvent like ethanol.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Candesartan, Trityl Chloride, Triethylamine | [5] |
| Solvent | Dichloromethane | [5] |
| Temperature | 10-15°C (addition), 21-25°C (reaction) | [5] |
| Reaction Time | 3-4 hours | [5] |
| Yield | 78.2% | [6] |
| Purity | 97.5% | [6] |
Step 2: Synthesis of this compound Cilexetil (Esterification)
Methodology:
The esterification of this compound is achieved by reacting it with a cilexetil halide, such as (±)-1-chloroethyl cyclohexyl carbonate, in the presence of a base.
-
Suspend this compound and a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[7]
-
Add the cilexetil halide to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-6 hours).[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated.
-
The crude product is typically isolated by partitioning between an organic solvent (e.g., ethyl acetate) and water.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, (±)-1-chloroethyl cyclohexyl carbonate, K2CO3 | [7] |
| Solvent | Acetonitrile | [7] |
| Temperature | Reflux | [7] |
| Reaction Time | 5-6 hours | [7] |
| Yield | Not explicitly stated for this step, but part of a high-yield overall process. | [7] |
Step 3: Synthesis of Candesartan Cilexetil (Deprotection)
The deprotection of the trityl group is a critical final step and can be accomplished under various conditions, including acidic and non-acidic methods.
Methodology (using Formic Acid):
-
Dissolve this compound cilexetil in a solvent mixture, for example, toluene and methanol.[8]
-
Add an acid, such as formic acid, to the solution.[8]
-
Heat the mixture to a moderate temperature (e.g., 50-55°C) for several hours.[8]
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., 1N NaOH).[8]
-
Extract the product with an organic solvent like ethyl acetate.[8]
-
The combined organic layers are washed, dried, and evaporated to yield the crude product.[8]
Methodology (Thermal in Methanol/Toluene):
-
Dissolve this compound cilexetil in a mixture of toluene and methanol.[8]
-
Heat the solution to reflux (around 70-80°C) for an extended period (e.g., 12-19 hours).[8]
-
Monitor the reaction by HPLC until completion.
-
Reduce the volume of the solution under reduced pressure.
-
Cool the concentrated solution to induce precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., methanol), and dry to obtain crude candesartan cilexetil.[8]
Quantitative Data for Deprotection Methods:
| Method | Reagents/Conditions | Yield | Reference |
| Acidic (Formic Acid) | Toluene, Methanol, Formic Acid, 50-55°C, 7h | Not explicitly stated, but a semi-solid mass was obtained. | [8] |
| Acidic (Methanesulfonic Acid) | Dichloromethane, Methanol, Methanesulfonic Acid, 25-27°C, 4h | Not explicitly stated. | [8] |
| Non-Acidic (Thermal) | Toluene, Methanol, 70°C, 19h | 88.5% (crude) | [8] |
| Non-Acidic (Thermal with Water) | Toluene, Methanol, Water, Reflux, 12h | Not explicitly stated, a viscous oil was obtained. | [8] |
| Non-Acidic (Montmorillonite Catalyst) | Dichloromethane, Methanol, Montmorillonite, 38-42°C, 4-24h | Not explicitly stated, but high purity product is implied. | [9] |
Logical Workflow for Deprotection Method Selection
The choice of deprotection method can be influenced by factors such as desired purity, reaction time, and environmental considerations. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for choosing a deprotection method.
Conclusion
The synthetic pathway of candesartan cilexetil involving the this compound intermediate represents a robust and widely employed strategy in pharmaceutical manufacturing. The use of the trityl protecting group effectively prevents side reactions, leading to higher yields and purity of the final product. The choice of deprotection method, whether acidic or non-acidic, can be tailored to specific process requirements, balancing factors such as reaction kinetics, impurity profiles, and operational simplicity. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. drugs.com [drugs.com]
- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparation method of candesartan cilexetil (2015) | Zhang Jianguo | 4 Citations [scispace.com]
- 6. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 9. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
The Strategic Role of Trityl Candesartan in the Synthesis of Candesartan Cilexetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candesartan cilexetil, a potent angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. Its complex molecular structure necessitates a sophisticated synthetic strategy, wherein the use of protecting groups is paramount to achieving high yields and purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth examination of the function of Trityl candesartan, a key intermediate in the synthesis of Candesartan cilexetil. We will explore the critical role of the trityl (triphenylmethyl) protecting group, detail the experimental protocols for the synthesis and deprotection of trityl-protected intermediates, and present quantitative data to illustrate the efficiency of these processes.
Introduction: The Imperative for a Protecting Group Strategy
The synthesis of complex organic molecules like Candesartan cilexetil often involves multiple reactive functional groups. To prevent unwanted side reactions and ensure the desired chemical transformations occur, a protecting group strategy is essential. In the synthesis of Candesartan cilexetil, the tetrazole ring presents a significant challenge due to the acidic nature of its N-H proton. Direct alkylation or esterification of the carboxylic acid moiety of candesartan can lead to undesired reactions at the tetrazole nitrogen.
To circumvent this, the trityl group is employed as a protecting group for the tetrazole moiety. The bulky trityl group selectively protects the nitrogen atom of the tetrazole ring, rendering it unreactive to subsequent reaction conditions.[1][2][3][4][5] This allows for the specific esterification of the carboxylic acid group to form the cilexetil ester prodrug. The trityl group can then be selectively removed under mild acidic or thermal conditions to yield the final Candesartan cilexetil API.[6][7][8]
The Synthetic Pathway: From Protection to Deprotection
The synthesis of Candesartan cilexetil from candesartan involves a three-step process centered around the use of the trityl protecting group:
-
Protection: Candesartan is reacted with trityl chloride in the presence of a base to form this compound. This step selectively protects the tetrazole ring.
-
Esterification: this compound is then reacted with a cilexetil halide (e.g., cilexetil chloride or iodoethyl cyclohexyl carbonate) to form this compound cilexetil.[7][8]
-
Deprotection (Detritylation): The trityl group is removed from this compound cilexetil to yield the final product, Candesartan cilexetil.[7][8][9]
The overall workflow is depicted in the following diagram:
References
- 1. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 2. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tritylamine as an ammonia surrogate in the Ugi tetrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 8. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 9. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
An In-depth Technical Guide to Trityl Candesartan (CAS: 139481-72-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trityl candesartan (CAS number: 139481-72-4), a critical intermediate in the synthesis of the angiotensin II receptor blocker, Candesartan cilexetil. This document details its chemical and physical properties, provides insights into its synthesis and subsequent conversion, and outlines key analytical methods for its characterization. The strategic use of the trityl protecting group is central to the efficient synthesis of the active pharmaceutical ingredient, and this guide offers detailed experimental protocols and workflow visualizations to support research and development in this area.
Introduction
This compound, chemically known as 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid, is a key advanced intermediate in the manufacturing of Candesartan cilexetil.[1] Candesartan cilexetil is a potent, long-acting, and selective AT₁ subtype angiotensin II receptor antagonist used for the treatment of hypertension and congestive heart failure.[1] The synthesis of such a complex molecule necessitates a multi-step approach where protecting groups play a pivotal role. The trityl (triphenylmethyl) group in this compound serves to protect the tetrazole ring during subsequent esterification reactions, preventing side reactions and ensuring a higher yield and purity of the final active pharmaceutical ingredient.[1][2] This guide will delve into the technical specifics of this compound, providing a valuable resource for chemists and pharmaceutical scientists.
Physicochemical Properties
This compound is typically an off-white to white solid powder.[1][3] Its purity, often exceeding 98%, is crucial for the successful synthesis of Candesartan cilexetil.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 139481-72-4 | [1] |
| Molecular Formula | C₄₃H₃₄N₆O₃ | [4][5] |
| Molecular Weight | 682.77 g/mol | [5][6] |
| Appearance | Off-white solid | [1][7] |
| Melting Point | 163-165 °C | [2] |
| Solubility | Soluble in methanol. | [3] |
| Storage Temperature | 2-8 °C, sealed in a dry environment. | [4] |
Role in Synthesis of Candesartan Cilexetil
The primary utility of this compound lies in its role as a protected intermediate in the synthesis of Candesartan cilexetil. The bulky trityl group effectively shields the acidic proton of the tetrazole ring, allowing for selective esterification at the carboxylic acid group of the benzimidazole moiety.
The overall synthetic strategy can be visualized as a multi-step process where this compound is a key nodal point, facilitating the introduction of the cilexetil ester group before the final deprotection step.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its subsequent conversion to Candesartan cilexetil, based on procedures described in the patent literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Synthesis of this compound from Candesartan
This procedure involves the protection of the tetrazole ring of Candesartan using trityl chloride.
-
Materials:
-
Candesartan (1 equivalent)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) (approximately 2 equivalents)
-
Trityl chloride (approximately 1.2 equivalents)
-
Anhydrous ethanol
-
Water
-
-
Procedure:
-
Suspend Candesartan in dichloromethane in a reaction vessel.
-
Add triethylamine dropwise to the suspension until the Candesartan solid is completely dissolved.
-
Add trityl chloride portion-wise to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 25-35 °C) and monitor the reaction progress by HPLC until the consumption of Candesartan is nearly complete (e.g., less than 1.0% remaining).[8]
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer and dry it under reduced pressure to remove the solvent.
-
Add anhydrous ethanol to the residue to induce crystallization.
-
Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and dry to yield this compound.
-
Synthesis of Candesartan Cilexetil from this compound
This two-step process involves the esterification of this compound followed by the deprotection of the trityl group.
-
Step 1: Esterification to form this compound Cilexetil
-
Materials:
-
This compound (1 equivalent)
-
Cilexetil chloride (1-chloroethyl cyclohexyl carbonate) (approximately 1.2 equivalents)
-
Potassium carbonate (approximately 2 equivalents)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Mix this compound, cilexetil chloride, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction by HPLC.
-
After the reaction is complete, cool the mixture and isolate the this compound cilexetil.
-
-
-
Step 2: Deprotection to form Candesartan Cilexetil
-
Materials:
-
This compound cilexetil
-
Toluene
-
Methanol
-
Formic acid (optional, for acidic deprotection)
-
1N Sodium hydroxide (for neutralization if acid is used)
-
Ethyl acetate (for extraction)
-
-
Procedure (Acidic Deprotection):
-
Dissolve this compound cilexetil in toluene at an elevated temperature (e.g., 50-55 °C).
-
Add formic acid and methanol to the solution.
-
Heat the solution (e.g., 50-55 °C) for several hours (e.g., 7 hours).[9]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to approximately 6.4 with 1N sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield crude Candesartan cilexetil.
-
-
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for monitoring the progress of related reactions. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength around 254 nm.
Spectroscopic Data
While comprehensive, publicly available spectra for this compound are limited, the expected spectral features can be inferred from its structure. Commercial suppliers of this compound reference standards often provide detailed certificates of analysis with accompanying spectral data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl and benzimidazole systems, the ethoxy group, the methylene bridge, and the numerous protons of the trityl group, which would appear as a complex multiplet in the aromatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 43 carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, the ethoxy group, and the quaternary carbon of the trityl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The exact mass should be consistent with the calculated value for the molecular formula C₄₃H₃₄N₆O₃.
Logical Workflow for Quality Control
A robust quality control workflow is essential to ensure the suitability of this compound for use in the synthesis of Candesartan cilexetil.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]
- 3. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 8. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Navigating the Physicochemical Landscape of N-Trityl Candesartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of N-Trityl candesartan, an important intermediate in the synthesis of the angiotensin II receptor antagonist, candesartan. Understanding these fundamental physicochemical properties is critical for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).
Solubility Profile
Table 1: Solubility Summary of N-Trityl Candesartan
| Solvent | Solubility Description | Citation |
| Methanol | Soluble | [1] |
| Chloroform | Slightly Soluble | [2] |
| Ethyl Acetate | Slightly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (especially when heated) | [3] |
| Water | Practically Insoluble | [4][5] |
Note: The descriptive terms are based on general pharmaceutical definitions.
Experimental Protocol: Equilibrium Solubility Determination
A standard method for determining the equilibrium solubility of a compound like N-Trityl candesartan involves the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of N-Trityl candesartan to a series of vials, each containing a different solvent of interest. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and/or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Analyze the diluted sample using the HPLC method to determine the concentration of N-Trityl candesartan.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Stability Profile
The stability of N-Trityl candesartan is intrinsically linked to the lability of the N-trityl protecting group. The trityl group is known to be sensitive to acidic conditions, which can lead to its cleavage and the formation of candesartan and triphenylmethanol (trityl alcohol). Understanding the conditions that promote this degradation is crucial for preventing impurity formation during synthesis and storage.
Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential to establish the intrinsic stability of a drug intermediate. While specific forced degradation data for N-Trityl candesartan is not extensively published, the degradation pathways can be inferred from the known chemistry of the trityl group and studies on the related prodrug, candesartan cilexetil.[6][7]
Table 2: Predicted Stability Profile and Potential Degradation Pathways of N-Trityl Candesartan
| Stress Condition | Potential for Degradation | Primary Degradation Product(s) | Rationale |
| Acidic Hydrolysis | High | Candesartan, Triphenylmethanol | The trityl group is highly susceptible to cleavage under acidic conditions.[8] |
| Basic Hydrolysis | Low to Moderate | Candesartan | While the primary lability is acidic, prolonged exposure to strong basic conditions may also lead to some degradation. Angiotensin-II receptor antagonists with a tetrazole moiety have shown susceptibility to alkaline degradation. |
| Oxidative Stress | Low | N-oxides or other oxidation products | The benzimidazole and tetrazole rings may be susceptible to oxidation, though this is generally less pronounced than hydrolytic degradation. |
| Thermal Stress | Low to Moderate | Various thermal decomposition products | The stability will depend on the temperature and duration of exposure. |
| Photolytic Stress | Moderate | Photodegradation products | Aromatic systems and heteroatoms can absorb UV light, potentially leading to degradation. Candesartan cilexetil has been shown to degrade under photolytic conditions.[6] |
Experimental Protocol: Forced Degradation Study
A typical forced degradation study for N-Trityl candesartan would involve the following steps to assess its stability under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of N-Trityl candesartan in a suitable solvent system.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, typically a gradient reverse-phase HPLC method, to separate the parent compound from its degradation products.
-
Peak Purity and Mass Balance: Assess peak purity using a photodiode array (PDA) detector and perform mass balance calculations to account for all the material.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. allmpus.com [allmpus.com]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. Trityl candesartan cilexetil | 170791-09-0 [amp.chemicalbook.com]
- 4. ijpsr.com [ijpsr.com]
- 5. med.minia.edu.eg [med.minia.edu.eg]
- 6. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. newdrugapprovals.org [newdrugapprovals.org]
The Criticality of Trityl Candesartan Purity in Drug Manufacturing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candesartan cilexetil, a potent angiotensin II receptor blocker, is a cornerstone in the management of hypertension. The synthesis of this active pharmaceutical ingredient (API) is a multi-step process where the purity of each intermediate profoundly impacts the quality, safety, and efficacy of the final drug product. This technical guide delves into the pivotal role of Trityl candesartan, a key intermediate in the synthesis of Candesartan cilexetil. We will explore the synthetic pathway, purification methodologies, and analytical techniques for purity assessment, underscoring the direct correlation between the purity of this compound and the impurity profile of the final API. This document provides a comprehensive overview for researchers and drug development professionals to ensure the production of high-quality Candesartan cilexetil.
Introduction
The manufacturing of pharmaceuticals is a highly regulated field where the control of impurities is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances.[1] Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1] In the synthesis of Candesartan cilexetil, this compound serves as a crucial protected intermediate. The trityl group acts as a protecting group for the tetrazole moiety, preventing unwanted side reactions during the subsequent esterification step.[2] The purity of this intermediate, typically exceeding 98%, is a critical factor that directly influences the success of the downstream synthesis and the quality of the final Candesartan API.[2] This guide will provide a detailed examination of the importance of this compound purity, offering insights into its impact on the final drug product and outlining best practices for its control.
Synthesis and Purification of this compound
The synthesis of this compound is a critical step that dictates the impurity profile of the subsequent stages. A common synthetic route involves the protection of the tetrazole group of candesartan with a trityl group.
Synthetic Pathway Overview
The synthesis of this compound generally proceeds as follows:
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
Candesartan
-
Trityl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Absolute Ethanol
-
0.1 M HCl
-
Saturated brine solution
Procedure:
-
In a reaction vessel, dissolve Candesartan in dichloromethane.
-
Slowly add triethylamine to the solution at a controlled temperature of 10-15°C.
-
After the addition is complete, allow the reaction mixture to warm to 21-25°C.
-
Add triphenylchloromethane (Trityl chloride) in portions to the reaction mixture.
-
Stir the reaction for 3-4 hours, monitoring the progress by a suitable analytical technique (e.g., HPLC) until the consumption of Candesartan is complete.
-
Upon completion, quench the reaction by adding 0.1 M HCl to adjust the pH to 5-6, followed by a slow addition of 9 M HCl to bring the pH to 2-3.
-
Separate the organic layer and wash it with a saturated brine solution.
-
Concentrate the organic layer under reduced pressure to obtain a viscous residue.
-
Add absolute ethanol to the residue and heat the mixture to 45-50°C with stirring for 3 hours to induce crystallization.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the filter cake with ethanol and dry the product to obtain this compound.
Industrial-Scale Purification: Crystallization
Crystallization is the most common and effective method for the purification of this compound on an industrial scale. The choice of solvent system is critical for achieving high purity.
Protocol for Crystallization:
-
Dissolve the crude this compound in a suitable solvent system, such as a mixture of dichloromethane and ethanol, at an elevated temperature.
-
Slowly cool the solution to induce crystallization. The cooling rate should be controlled to ensure the formation of well-defined crystals and to minimize the entrapment of impurities.
-
The crystallized product is then isolated by filtration.
-
The filter cake is washed with a cold solvent to remove any adhering mother liquor containing impurities.
-
The purified this compound is then dried under vacuum to remove residual solvents. A purity of >97.5% can be achieved with this method.[3][4]
The Impact of this compound Purity on Candesartan Cilexetil Quality
The purity of this compound has a direct and significant impact on the quality of the final Candesartan cilexetil API. Impurities present in the intermediate can be carried over to the final product or can lead to the formation of new impurities during subsequent reaction steps.
Fate of Impurities
The following diagram illustrates the potential fate of impurities from this compound during the synthesis of Candesartan cilexetil.
Quantitative Impact on Final API Quality
While specific quantitative data directly correlating the purity of this compound to the final impurity profile of Candesartan cilexetil is often proprietary, the principle is well-established in pharmaceutical manufacturing. The presence of impurities in starting materials and intermediates is known to reduce reaction yields, complicate purification processes, and compromise the safety and efficacy of the final drug product.[5] For instance, a higher level of unreacted Candesartan in this compound can lead to the formation of by-products during the esterification step.
| Purity of this compound | Expected Impact on Candesartan Cilexetil |
| > 99.5% | High yield, low levels of process-related impurities, simplified purification, final API meets pharmacopeial standards. |
| 98.0 - 99.5% | Moderate yield, manageable levels of impurities requiring robust purification, potential for batch-to-batch variability. |
| < 98.0% | Lower yield, significant levels of impurities, complex and costly purification, high risk of final API not meeting regulatory requirements. |
Table 1: Hypothetical Impact of this compound Purity on Final API Quality
Analytical Methods for Purity Assessment
Robust analytical methods are essential for controlling the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
HPLC Method for Purity Assay and Impurity Determination
A validated HPLC method is crucial for the accurate determination of the purity of this compound and for the quantification of its impurities.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient program to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Experimental Protocol: HPLC Analysis of this compound
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Preparation of Sample Solution:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage purity of the this compound sample and the percentage of each impurity.
Regulatory Landscape and Acceptance Criteria
The control of impurities in drug substances is governed by international guidelines, primarily from the ICH.
ICH Guidelines
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identification, and qualification of impurities.
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposures for residual solvents.
Table 2: ICH Q3A Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Acceptance Criteria for this compound
While specific acceptance criteria for an intermediate like this compound are established by the manufacturer based on process capability and the fate of impurities in subsequent steps, typical specifications would include:
| Test | Acceptance Criteria |
| Assay (by HPLC) | Not Less Than 99.0% |
| Individual Unspecified Impurity | Not More Than 0.10% |
| Total Impurities | Not More Than 1.0% |
| Residual Solvents | As per ICH Q3C limits |
Conclusion
The purity of this compound is a critical quality attribute that has a profound influence on the overall quality, safety, and efficacy of the final Candesartan cilexetil API. A thorough understanding of the synthetic process, robust purification strategies, and validated analytical methods are essential for controlling the impurity profile of this key intermediate. By implementing stringent controls on the purity of this compound, pharmaceutical manufacturers can ensure the consistent production of high-quality Candesartan cilexetil that meets all regulatory requirements and, most importantly, is safe and effective for patients. This technical guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of impurity control in the synthesis of this vital cardiovascular drug.
References
- 1. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 2. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. ijprdjournal.com [ijprdjournal.com]
- 5. N-Trityl Candesartan | CAS No: 139481-72-4 [aquigenbio.com]
Methodological & Application
Synthesis of Trityl candesartan from candesartan experimental protocol
Introduction
Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] It is typically administered as its prodrug, candesartan cilexetil, to improve its oral bioavailability.[1][3] The synthesis of candesartan cilexetil often involves the protection of the tetrazole group of candesartan with a trityl (triphenylmethyl) group to prevent side reactions during subsequent esterification. This protected intermediate is known as Trityl candesartan. This document provides a detailed experimental protocol for the synthesis of this compound from candesartan, based on established methods.[4]
Experimental Protocol
This protocol outlines a one-pot synthesis method for preparing this compound from candesartan.
Materials and Reagents:
-
Candesartan
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA)
-
Triphenylchloromethane (Trityl chloride, TrCl)
-
Absolute Ethanol
-
Water (H₂O)
Procedure:
-
Suspension and Dissolution: Suspend the candesartan starting material in dichloromethane in a suitable reaction vessel. Add triethylamine dropwise to the suspension while stirring until all the candesartan solid has completely dissolved. The triethylamine acts as a base to deprotonate the tetrazole ring of candesartan, making it nucleophilic.[4]
-
Tritylation Reaction: To the resulting solution, add triphenylchloromethane. The reaction temperature should be controlled and maintained between 25-35°C.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) until the residual candesartan is less than 1.0%.[4]
-
Work-up: Once the reaction is complete, add 100 mL of water to the reaction mixture for washing. Separate the aqueous layer.[4]
-
Isolation and Crystallization: The organic layer, containing the product, is evaporated to dryness under reduced pressure. Add 600 mL of absolute ethanol to the residue to induce crystallization.[4]
-
Final Product: Filter the crystallized solid, and dry it to obtain this compound.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in the protocol.
| Parameter | Value | Reference |
| Starting Candesartan | 77.6 g | [4] |
| Triphenylchloromethane | 68 g | [4] |
| Yield | 78.2% - 88.2% | [4] |
| Purity (HPLC) | 97.5% | [4] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from candesartan.
Caption: Workflow for the synthesis of this compound.
References
- 1. Candesartan cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candesartan cilexetil: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
One-Pot Synthesis of Trityl Candesartan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient one-pot synthesis of Trityl candesartan, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, Candesartan Cilexetil. The described methodology streamlines the traditional multi-step synthesis into a single, continuous process, thereby enhancing yield, reducing waste, and simplifying the overall manufacturing procedure. This approach offers significant advantages for industrial-scale production. The protocol starts from a candesartan cyclic compound and proceeds through tetrazole formation, hydrolysis, and subsequent protection with a trityl group without the need for isolation of intermediates.
Introduction
Candesartan Cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor blocker widely used in the treatment of hypertension. The synthesis of this active pharmaceutical ingredient (API) often involves the protection of the tetrazole group with a trityl (triphenylmethyl) group to prevent side reactions in subsequent steps. Traditionally, the synthesis of this compound involves multiple distinct steps with isolation and purification of intermediates, leading to potential product loss and increased production time. The one-pot synthesis method presented here offers a more efficient and economical alternative. This process combines three key chemical transformations—tetrazole ring formation, ester hydrolysis, and N-tritylation—into a single reaction vessel, significantly improving process efficiency.
Reaction Scheme
A representative one-pot reaction scheme for the preparation of this compound is depicted below:
Caption: One-pot synthesis of this compound from a cyclic precursor.
Experimental Protocols
This section details the step-by-step methodology for the one-pot synthesis of this compound.
Materials and Reagents:
-
Candesartan cyclic compound (ethyl or methyl ester)
-
Trialkyltin azide (e.g., Tributyltin azide)
-
Xylene or Toluene
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Glacial acetic acid or Hydrochloric acid (HCl)
-
Triethylamine (TEA)
-
Triphenylchloromethane (Trityl chloride)
-
Anhydrous ethanol
-
Water
Procedure:
-
Tetrazole Formation:
-
In a suitable reaction vessel, charge xylene (or toluene) and tributyltin azide.[1]
-
Add the candesartan cyclic compound to the mixture.[1]
-
Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for about 20 hours.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
-
Hydrolysis:
-
Cool the reaction mixture to 40-50 °C.[1]
-
Prepare an aqueous solution of sodium hydroxide or potassium hydroxide and add it to the reaction mixture.[1]
-
Stir the biphasic mixture at 20-35 °C.[1]
-
Separate and remove the organic layer.[1]
-
Heat the remaining alkaline aqueous layer to 70-80 °C to ensure complete hydrolysis of the candesartan ester.[1][2]
-
-
Tritylation (Protection):
-
Cool the aqueous solution to 25-35 °C and add dichloromethane.[1][2]
-
Adjust the pH of the mixture to 4-7 (preferably 5-6) by the dropwise addition of glacial acetic acid or hydrochloric acid to precipitate candesartan.[1][2]
-
Add triethylamine dropwise until the precipitated candesartan solid completely dissolves into the organic layer.[1][2]
-
Separate the dichloromethane layer. The aqueous layer can be extracted again with dichloromethane to maximize recovery.[1]
-
Combine the organic layers and add triphenylchloromethane.[1][2]
-
Maintain the reaction temperature at 25-35 °C and monitor by HPLC until the candesartan content is less than 1.0%.[1][2]
-
-
Work-up and Isolation:
-
Upon reaction completion, wash the organic layer with water.[1]
-
Separate and discard the aqueous layer.
-
Dry the organic layer under reduced pressure.[1]
-
Add anhydrous ethanol to the residue to induce crystallization.[1]
-
Collect the crystals by filtration, wash with ethanol, and dry to obtain this compound.[1]
-
Data Presentation
The following table summarizes the quantitative data from various examples of the one-pot synthesis of this compound, demonstrating the efficiency and robustness of this method.
| Parameter | Example 1 | Example 2 | Example 3 | Comparative Example |
| Starting Material | Candesartan cyclic compound (ethyl ester) | Candesartan cyclic compound (ethyl ester) | Candesartan cyclic compound (methyl ester) | Candesartan cyclic compound (ethyl ester) |
| Solvent (Tetrazole Formation) | Xylene | Toluene | DMF | Xylene |
| Azide Reagent | Tributyltin azide | Tributyltin azide | Tributyltin azide | Tributyltin azide |
| Base (Hydrolysis) | Sodium hydroxide | Potassium hydroxide | Sodium hydroxide | Sodium hydroxide |
| Acid (Neutralization) | Glacial acetic acid | Glacial acetic acid | Hydrochloric acid | Glacial acetic acid |
| pH | 5-6 | 4-5 | 6-7 | 5-6 |
| Solvent (Tritylation) | Dichloromethane | Toluene | Dichloromethane | Dichloromethane |
| Base (Tritylation) | Triethylamine | Triethylamine | Triethylamine | Triethylamine |
| Final Yield (%) | 78.2 | 77.1 | 78.1 | 66.15[1] |
| Purity (HPLC, %) | 97.5 | Not specified | Not specified | Not specified |
Data extracted from patent EP3312174A1.[1]
Process Workflow
The logical flow of the one-pot synthesis is illustrated in the following diagram.
Caption: Workflow diagram for the one-pot synthesis of this compound.
Advantages of the One-Pot Method
The one-pot synthesis of this compound presents several key advantages over traditional, multi-step approaches:
-
Increased Efficiency: By eliminating the need for isolation and purification of intermediates, the overall reaction time and labor are significantly reduced.[1]
-
Higher Yields: This method has been shown to achieve yields of 77% or higher, which is significantly greater than the yields reported for multi-step processes.[1]
-
Reduced Waste: Fewer processing steps, such as crystallization and separation of intermediates, lead to a reduction in solvent consumption and waste generation, making it a more environmentally friendly process.[1]
-
Simplified Operations: The entire process is conducted in a single reaction vessel, simplifying the operational procedure and making it more suitable for industrial-scale production.[1][2]
-
Cost-Effectiveness: The reduction in processing time, energy consumption, and raw material usage contributes to lower overall production costs.[2]
Conclusion
The one-pot reaction for preparing this compound offers a robust, efficient, and scalable method for the synthesis of this crucial pharmaceutical intermediate. The detailed protocols and supporting data provided in these application notes are intended to facilitate the adoption of this advanced synthetic strategy by researchers, scientists, and drug development professionals, ultimately contributing to a more streamlined and sustainable manufacturing process for Candesartan Cilexetil.
References
Synthesis of Trityl Candesartan Cilexetil: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Trityl candesartan cilexetil, a key intermediate in the production of the angiotensin II receptor antagonist, Candesartan cilexetil. The synthesis involves the protection of the tetrazole group of candesartan with a trityl group, followed by the esterification of the carboxylic acid moiety with 1-chloroethyl cyclohexyl carbonate. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and graphical representations of the synthetic workflow and the relevant pharmacological signaling pathway.
Introduction
Candesartan cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor blocker used in the management of hypertension and heart failure.[1][2][3][4] The synthesis of this active pharmaceutical ingredient (API) often proceeds through a trityl-protected intermediate, this compound cilexetil. The trityl (triphenylmethyl) group serves as a bulky protecting group for the acidic tetrazole ring, preventing side reactions during the subsequent esterification step.[5] This protocol details a reliable method for the laboratory-scale synthesis of this important intermediate.
Synthetic Scheme
The overall synthetic route involves two main steps starting from Candesartan:
-
Tritylation of Candesartan: Protection of the tetrazole moiety of Candesartan using trityl chloride.
-
Esterification of this compound: Alkylation of the carboxylic acid group of this compound with 1-chloroethyl cyclohexyl carbonate to yield this compound cilexetil.
Data Presentation
| Parameter | Step 1: Tritylation of Candesartan | Step 2: Esterification of this compound |
| Starting Material | Candesartan | This compound |
| Reagents | Trityl chloride, Triethylamine | 1-Chloroethyl cyclohexyl carbonate, Potassium carbonate |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Reactant Molar Ratio | Candesartan:Trityl chloride:Triethylamine (approx. 1:1.1:1.1) | This compound:1-Chloroethyl cyclohexyl carbonate:K2CO3 (approx. 1:2:2) |
| Reaction Temperature | 25-35°C[6][7] | 40°C[8] |
| Reaction Time | Monitored by HPLC until residual Candesartan < 1.0%[6][7] | ~8 hours[8] |
| Yield | High (e.g., 78.2% - 88.2%)[6][7] | Not explicitly stated for isolated this compound cilexetil |
| Product Purity | High (e.g., 97.5%)[6] | Reaction monitored by TLC[8] |
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from established procedures.[6][7]
Materials:
-
Candesartan
-
Trityl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous ethanol
Procedure:
-
Suspend Candesartan in dichloromethane (DCM).
-
Add triethylamine dropwise to the suspension until the Candesartan solid is completely dissolved.
-
Separate the DCM layer. The aqueous layer can be extracted again with DCM to maximize yield.
-
Combine the organic layers and add trityl chloride.
-
Maintain the reaction temperature at 25-35°C and monitor the reaction progress by HPLC until the residual candesartan is less than 1.0%.[6][7]
-
Upon completion, wash the reaction mixture with water and separate the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add anhydrous ethanol to the residue to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry to obtain this compound.
Step 2: Synthesis of this compound Cilexetil
This protocol is based on the alkylation of this compound.[8]
Materials:
-
This compound (from Step 1)
-
1-Chloroethyl cyclohexyl carbonate (cilexetil chloride)
-
Potassium carbonate (K2CO3)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, create a suspension of this compound, 1-chloroethyl cyclohexyl carbonate, and potassium carbonate in acetonitrile.[8]
-
Stir the suspension at 40°C for approximately 8 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the acetonitrile under reduced pressure at 30-35°C.[8]
-
To the residue, add water and ethyl acetate.
-
Separate the aqueous layer and extract it twice with ethyl acetate.
-
Combine all the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield the crude this compound cilexetil. Further purification can be performed if necessary.
Visualizations
Logical Workflow for the Synthesis
Caption: Synthetic workflow for this compound cilexetil.
Signaling Pathway of Candesartan's Mechanism of Action
Caption: Mechanism of action of Candesartan.
References
- 1. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 2. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 6. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: HPLC Analytical Method for Determining Trityl Candesartan Purity
Introduction
Trityl candesartan is a key intermediate in the synthesis of Candesartan cilexetil, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The purity of this compound is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound purity. The method is suitable for routine analysis in quality control laboratories.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is achieved using an isocratic mobile phase consisting of a mixture of aqueous trifluoroacetic acid (TFA) and acetonitrile. The analyte is detected by a UV detector at a wavelength of 255 nm. The concentration of this compound is determined by comparing its peak area to that of a reference standard.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Water: HPLC grade or purified water
-
Methanol: HPLC grade (for sample preparation)[3]
-
Filters: 0.22 µm or 0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable:
| Parameter | Value |
| HPLC Column | C18, 2.1 x 100 mm, 1.7 µm particle size (e.g., Waters Acquity BEH C18)[1] |
| Mobile Phase | Acetonitrile and water with Trifluoroacetic Acid (TFA)[1][2] |
| Flow Rate | 0.40 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[1] |
| UV Detection | 255 nm[1] |
| Run Time | Approximately 3 minutes[1] |
Experimental Protocols
Preparation of Mobile Phase
-
Prepare the aqueous component by adding a specific concentration of TFA to HPLC grade water (the exact concentration may need to be optimized, a common starting point is 0.1% v/v).
-
Mix the aqueous TFA solution with acetonitrile in the appropriate ratio. The exact ratio should be optimized to achieve good resolution and a reasonable retention time for this compound.
-
Degas the mobile phase by sonicating for at least 5 minutes before use.[1]
Preparation of Standard Solution
-
Accurately weigh and transfer about 20 mg of this compound reference standard into a 20 mL volumetric flask.[1]
-
Add approximately 15 mL of diluent (acetonitrile) and sonicate to dissolve the standard completely.[1]
-
Make up the volume to the mark with the diluent to obtain a stock solution.[1]
-
From the stock solution, prepare working standard solutions within the concentration range of 50-150 µg/mL by diluting with the diluent.[1][2]
Preparation of Sample Solution
-
Accurately weigh a sample of this compound.
-
Prepare the sample solution in the same manner as the standard solution to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[1]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak area of this compound.
Data Presentation
The following tables summarize the key quantitative data for this analytical method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Area (n=6) | Not more than 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Precision (%RSD) | < 2%[1] |
| Accuracy (% Recovery) | Within 98-102% |
| Solution Stability | Stable for at least 4 hours at room temperature[1] |
Visualization of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
Application Note: High-Resolution UPLC Method for the Separation of Candesartan Cilexetil and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of candesartan cilexetil from its process-related impurities and degradation products. The method is stability-indicating and can be utilized for routine quality control analysis of bulk drug substances and pharmaceutical formulations. This document provides a comprehensive protocol, including system parameters, mobile phase preparation, and sample handling, alongside data on method performance characteristics.
Introduction
Candesartan cilexetil is a potent, long-acting angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] During its synthesis and storage, several related substances and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2][3] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for impurity profiling of pharmaceutical compounds.[4] This application note presents a robust UPLC method capable of separating candesartan cilexetil from twelve of its known impurities within a 20-minute runtime.[5]
Experimental Protocol
This protocol is based on a validated UPLC method for the determination of candesartan cilexetil and its impurities.[4][5][6]
Instrumentation
-
A Waters Acquity UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector was used.[5][7]
-
Data acquisition and processing were performed using Empower software.[7]
Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm[4][5] |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid[6] |
| Mobile Phase B | Acetonitrile: Water (95:5, v/v)[4][6] |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 30°C |
| Injection Volume | 1.0 µL - 5 µL[3][7] |
| Detection Wavelength | 254 nm for candesartan and most impurities, and 210 nm for Trityl Alcohol and MTE Impurity.[5][6] |
| Run Time | 20 minutes[5][6] |
Table 1: UPLC Chromatographic Conditions
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 3.5 | 15 | 85 |
| 3.6 | 15 | 85 |
| 5.5 | 70 | 30 |
Table 2: Gradient Elution Program[3]
Preparation of Solutions
-
Diluent: A mixture of water and methanol in a 10:90 v/v ratio is recommended.[3]
-
Standard Stock Solution: Accurately weigh and dissolve candesartan cilexetil working standard in the diluent to obtain a concentration of 500 µg/mL.[5]
-
Working Standard Solution: Further dilute the standard stock solution with the diluent to achieve a final concentration of 2.5 µg/mL.[5]
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities in the diluent at a concentration of 100 µg/mL for each impurity.[5]
-
System Suitability Solution: Prepare a solution containing 500 µg/mL of candesartan cilexetil and 1.0 µg/mL of each impurity from the impurity stock solution.[5]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of candesartan cilexetil into a suitable volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a concentration of 500 µg/mL.[3]
UPLC Experimental Workflow
Caption: UPLC experimental workflow from solution preparation to final report generation.
Results and Discussion
The developed UPLC method successfully separates candesartan cilexetil from its known impurities. The retention times and relative retention times (RRT) for candesartan and its impurities are summarized in Table 3.
Chromatographic Performance
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| CDS-6 | 1.41 | 0.18 |
| CDS-5 | 2.37 | 0.30 |
| Ethyl Candesartan | 3.08 | 0.39 |
| Desethyl CCX | 4.93 | 0.62 |
| Trityl Alcohol | 5.45 | 0.69 |
| 1 N Ethyl Oxo CCX | 6.56 | 0.83 |
| Candesartan Cilexetil | 7.90 | 1.00 |
| 2 N Ethyl Oxo CCX | 8.34 | 1.06 |
| MTE Impurity | 9.07 | 1.15 |
| 2 N Ethyl | 9.44 | 1.20 |
| CDS-7 | 10.45 | 1.32 |
| N-Ethyl | 11.36 | 1.44 |
| CCX-1 | 14.30 | 1.81 |
Table 3: Retention Data for Candesartan Cilexetil and its Impurities[5]
Method Validation
The UPLC method was validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 for all impurities[6] |
| Precision (%RSD) | < 15% for all impurities[6] |
| Accuracy (% Recovery) | 97.5% to 102.4% for impurities[7] |
| Limit of Detection (LOD) | 0.016% for Imp-A and Imp-B[7] |
| Limit of Quantification (LOQ) | 0.048% for Imp-A and Imp-B[7] |
Table 4: Summary of Method Validation Data
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Candesartan cilexetil was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[7] The drug showed significant degradation under hydrolytic and photolytic conditions.[8] The degradation products were well-resolved from the main peak and other impurities, confirming the specificity of the method.
Analytical Method Validation Workflow
Caption: Logical relationship of analytical method validation steps as per ICH guidelines.
Conclusion
The UPLC method described in this application note is rapid, sensitive, specific, and robust for the determination of candesartan cilexetil and its impurities. The short run time allows for high-throughput analysis, making it suitable for quality control laboratories. The method's stability-indicating nature ensures that all potential degradation products can be detected, guaranteeing the quality and safety of candesartan cilexetil drug products.
References
- 1. iajpr.com [iajpr.com]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. ovid.com [ovid.com]
Application Note: LC-MS for Monitoring the Synthesis of Trityl Candesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan is a potent and selective angiotensin II receptor antagonist widely used in the treatment of hypertension. In its multi-step synthesis, protection of the tetrazole group is a critical step to prevent unwanted side reactions. The triphenylmethyl (trityl) group is a commonly employed protecting group for this purpose, forming Trityl candesartan as a key intermediate. Efficient and controlled synthesis of this compound is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that provides high sensitivity and selectivity, making it an ideal tool for real-time monitoring of chemical reactions.[1][2] By tracking the consumption of starting materials and the formation of products and byproducts, LC-MS enables precise determination of reaction completion, optimization of reaction conditions, and identification of potential impurities.[3] This application note provides a detailed protocol for the use of LC-MS to monitor the synthesis of this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of Candesartan with trityl chloride in the presence of a base. A general reaction scheme is presented below.
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
-
Dissolve Candesartan in a suitable solvent such as dichloromethane (DCM) in a reaction vessel.
-
Add a base, for example, triethylamine (TEA), to the solution.
-
Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress using LC-MS.
Sample Preparation for LC-MS Analysis
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it 100-fold with a mixture of acetonitrile and water (1:1 v/v).
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtered sample is now ready for LC-MS analysis.
LC-MS Method
-
LC System: Agilent 1200 HPLC or equivalent[4]
-
Column: Kromasil C18, 250 x 4.6 mm, 5 µm[5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
MS System: Agilent 6120 Single Quadrupole MS or equivalent[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Selected Ion Monitoring (SIM):
-
Candesartan: [M+H]⁺ = 441.2
-
This compound: [M+H]⁺ = 683.3
-
Caption: LC-MS Experimental Workflow.
Data Presentation
The progress of the reaction can be monitored by quantifying the peak areas of the starting material (Candesartan) and the product (this compound) in the LC-MS chromatograms at different time points. The following table provides an illustrative example of the data that can be obtained.
| Time (hours) | Candesartan (Peak Area %) | This compound (Peak Area %) |
| 0 | 98.5 | < 1.0 |
| 1 | 75.2 | 23.8 |
| 2 | 48.9 | 50.1 |
| 4 | 15.6 | 83.4 |
| 6 | 2.1 | 96.9 |
| 8 | < 1.0 | 98.5 |
Note: This data is for illustrative purposes and represents a typical reaction profile.
Troubleshooting
Caption: Troubleshooting Flowchart.
Conclusion
The use of LC-MS for monitoring the synthesis of this compound offers a rapid, sensitive, and specific method for in-process control.[6] This technique allows for the real-time tracking of reactants and products, ensuring optimal reaction time and maximizing yield and purity. The detailed protocol and troubleshooting guide provided in this application note can be readily adapted by researchers and scientists in the pharmaceutical industry to enhance the efficiency and control of their synthetic processes.
References
Application Note: Structural Elucidation of Trityl Candesartan Cilexetil Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural elucidation of Trityl candesartan cilexetil, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan Cilexetil.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous confirmation of the chemical structure of pharmaceutical intermediates. This note outlines the necessary steps for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D NMR experiments, and data interpretation to confirm the presence and positioning of the trityl protecting group and other key structural features of the molecule.
Introduction
Candesartan cilexetil is a potent antihypertensive drug.[2] Its synthesis often involves the use of a trityl (triphenylmethyl) protecting group on the tetrazole moiety to prevent side reactions.[1] The intermediate, this compound cilexetil, must be thoroughly characterized to ensure its purity and structural integrity before proceeding to the final deprotection step.[2]
NMR spectroscopy, including ¹H, ¹³C, and two-dimensional techniques like COSY, HSQC, and HMBC, provides definitive structural information. ¹H NMR confirms the presence and environment of protons, ¹³C NMR identifies all unique carbon atoms, and 2D NMR establishes connectivity between atoms, allowing for complete structural assignment. The characteristic signals of the trityl group, typically appearing in the aromatic region of the ¹H spectrum (around 7.0-7.5 ppm), are a key indicator of successful protection.[3][4]
Experimental Protocols
This section details the methodology for acquiring high-quality NMR data for this compound cilexetil.
Materials and Equipment
-
Sample: this compound cilexetil (purity >98%)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Apparatus: 500 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, micropipettes, analytical balance.
Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 10-15 mg of this compound cilexetil for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
NMR Data Acquisition Protocol
The following parameters are typical for a 500 MHz spectrometer and may require optimization.
Table 1: NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) | ~220 ppm (e.g., -10 to 210 ppm) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
For 2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound cilexetil. Assignments are based on data from related structures and known chemical shift ranges.[2][5]
Workflow for Structural Elucidation
The process of confirming the structure of this compound cilexetil follows a logical workflow from sample handling to final data analysis.
Caption: Workflow for NMR analysis of this compound cilexetil.
¹H NMR Spectral Data
Table 2: ¹H NMR Data for this compound Cilexetil (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~7.20 - 7.50 | m | Aromatic protons of Trityl group (15H) |
| ~7.00 - 7.80 | m | Aromatic protons of biphenyl & benzimidazole |
| ~5.50 - 5.70 | d | -N-CH₂-Ar (2H) |
| ~6.90 | q | -O-CH(CH₃)-O- |
| ~4.65 | q | -O-CH₂-CH₃ (2H) |
| ~1.50 | t | -O-CH₂-CH₃ (3H) |
| ~1.20 - 1.90 | m | Cyclohexyl protons (10H) & -O-CH(CH₃)-O- (3H) |
| ~4.60 | m | Cyclohexyl -CH-O- (1H) |
Key Interpretation Points:
-
The large multiplet between 7.20-7.50 ppm integrating to approximately 15 protons is the characteristic signal for the three phenyl rings of the trityl group.
-
The diastereotopic protons of the methylene bridge (-N-CH₂-Ar) typically appear as two distinct doublets.
-
The quartet for the ethyl ester's methylene group and the triplet for its methyl group confirm the ethoxy moiety.
-
The complex signals in the aliphatic region correspond to the cilexetil (cyclohexyloxycarbonyloxyethyl) group.
¹³C NMR Spectral Data
Table 3: ¹³C NMR Data for this compound Cilexetil (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~164.0 | Ester Carbonyl (C=O) |
| ~152.5 | Carbonyl (O-C=O-O) |
| ~158.8 | Benzimidazole C2 |
| ~125.0 - 142.0 | Aromatic Carbons (Trityl, Biphenyl, Benzimidazole) |
| ~91.8 | Trityl Quaternary Carbon (C-Ph₃) |
| ~114.0 - 142.0 | Benzimidazole Aromatic Carbons |
| ~66.8 | -O-CH₂-CH₃ |
| ~46.9 | -N-CH₂-Ar |
| ~19.0 - 31.0 | Cyclohexyl Carbons |
| ~14.6 | -O-CH₂-CH₃ |
Key Interpretation Points:
-
The signal around 92 ppm is highly characteristic of the quaternary carbon of the trityl group attached to the tetrazole ring.
-
Multiple signals in the 125-142 ppm range correspond to the numerous aromatic carbons in the molecule. Specific assignments require 2D NMR.
-
The presence of carbonyl carbons and aliphatic carbons confirms the integrity of the cilexetil ester side chain.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound cilexetil. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The characteristic chemical shifts of the trityl group, along with the signals from the candesartan cilexetil backbone, allow for unambiguous confirmation of the structure, ensuring the quality of this critical pharmaceutical intermediate.
References
Application Notes and Protocols: Deprotection of Trityl Candesartan Cilexetil
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Candesartan cilexetil, an angiotensin II receptor blocker (ARB), is a widely used medication for the treatment of hypertension and heart failure.[1][2] The synthesis of candesartan cilexetil often involves the use of a trityl (triphenylmethyl, Trt) protecting group on the tetrazole moiety to prevent unwanted side reactions. The final step in this synthetic route is the deprotection of the trityl group to yield the active pharmaceutical ingredient. This document provides detailed protocols for the deprotection of Trityl candesartan cilexetil, a summary of quantitative data from various methods, and a visualization of the experimental workflow and the drug's signaling pathway.
The trityl group is a bulky protecting group typically removed under acidic conditions due to the stability of the resulting trityl cation.[3] However, acid-free methods have also been developed to accommodate sensitive substrates.[4][5] The choice of deprotection method depends on factors such as the presence of other acid-sensitive functional groups and desired reaction kinetics.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of this compound cilexetil, providing a quantitative comparison to guide method selection.
| Method | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Acid-Catalyzed | ||||||
| Formic Acid[4] | Formic Acid | Toluene, Methanol | 50-55 | 7 | - | pH adjustment with NaOH is required during work-up. |
| Methanesulfonic Acid[4] | Methanesulfonic Acid | Dichloromethane, Methanol | 25-27 | 4 | - | Reaction monitored by TLC; neutralized with sodium bicarbonate. |
| Trifluoroacetic Acid (TFA)[3] | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-4 | >90 | A general protocol for N-trityl deprotection with broad applicability. |
| Hydrochloric Acid (HCl)[3][6] | Hydrochloric Acid (HCl) | Toluene | Ambient | - | - | Phase-transfer catalysis can be employed to enhance the reaction. |
| Acid-Free | ||||||
| Thermal Deprotection[4] | None | Toluene, Methanol | 70 | 19 | 88.5 | Product precipitates upon cooling and can be collected by filtration. |
| Thermal Deprotection with Water[4] | Water | Toluene, Methanol | Reflux | 12 | - | Reaction monitored by HPLC; product isolated as a viscous oil. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Formic Acid
This protocol describes the deprotection of this compound cilexetil using formic acid.
Materials:
-
This compound cilexetil
-
Toluene
-
Methanol
-
Formic acid
-
1 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure: [4]
-
Dissolve this compound cilexetil (1.0 g, 1.18 mmol) in toluene (10 ml) at 50°C to 55°C.
-
Add formic acid (1.1 g, 23.88 mmol) and methanol (6 ml) to the solution.
-
Heat the reaction mixture to 50°C to 55°C for approximately 7 hours.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to 20°C to 25°C.
-
Adjust the pH of the solution to 6.4 with 1 N NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 20 ml).
-
Combine the organic layers and wash with brine (2 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude candesartan cilexetil can be further purified by recrystallization or column chromatography.
Protocol 2: Acid-Free Thermal Deprotection
This protocol provides an alternative method for the deprotection of this compound cilexetil without the use of acid.
Materials:
-
This compound cilexetil
-
Toluene
-
Methanol
-
Standard laboratory glassware
-
Filtration apparatus
Procedure: [4]
-
Dissolve this compound cilexetil (5.0 g, 5.86 mmol) in toluene (30 ml) at 60°C.
-
Add methanol (30 ml) to the solution.
-
Heat the mixture in an oil bath to 70°C for approximately 19 hours.
-
Reduce the volume of the solution to about 16 g at 50°C to 60°C under reduced pressure.
-
Cool the concentrated solution to -10°C for about 48 hours to allow for precipitation of the product.
-
Collect the precipitated solids by filtration.
-
Wash the solids with cold methanol (0°C to 5°C; 2 x 2 ml).
-
Dry the product on the filter for about 1 hour to yield crude candesartan cilexetil.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the acid-catalyzed deprotection of this compound cilexetil.
Signaling Pathway of Candesartan
Candesartan cilexetil is a prodrug that is rapidly converted to its active form, candesartan, in the body.[1][7] Candesartan then acts as a selective angiotensin II receptor blocker (ARB), specifically targeting the AT1 receptor. The diagram below outlines the mechanism of action.
References
- 1. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 5. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Note and Protocol: Utilization of Trityl Candesartan as a Reference Standard for Impurity Analysis in Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan cilexetil is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, it is rapidly hydrolyzed to its active metabolite, candesartan, upon absorption.[2] The synthesis of candesartan cilexetil is a complex multi-step process that can lead to the formation of various impurities.[1][3] These impurities, which can also arise from degradation, must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[3]
Trityl candesartan is a key intermediate in the synthesis of candesartan cilexetil.[1][4] Its chemical structure features a trityl protecting group on the tetrazole moiety of the candesartan molecule.[1] Due to its role in the synthetic pathway, this compound can be present as a process-related impurity in the final active pharmaceutical ingredient (API). Consequently, a highly purified this compound serves as an essential reference standard for the identification and quantification of this and other related impurities during the quality control of candesartan cilexetil.[1]
This document provides a detailed protocol for the use of this compound as a reference standard in the impurity profiling of candesartan cilexetil by Ultra High-Performance Liquid Chromatography (UPLC).
Impurity Profile of Candesartan Cilexetil
Several related substances and degradation products have been identified as potential impurities in candesartan cilexetil. These can be broadly categorized as process-related impurities and degradation products.[3] Besides this compound, other significant impurities include:
-
Candesartan: The active metabolite, which can be present due to hydrolysis.
-
Desethyl Candesartan Cilexetil: An impurity formed during acid hydrolysis.[5]
-
Ethyl Candesartan: A process-related impurity.[5]
-
1-N-Ethyl Oxo CCX and 2-N-Ethyl Oxo CCX: Impurities formed under thermal stress.[5]
-
Trityl Alcohol: A byproduct from the deprotection step of this compound.[5]
A comprehensive list of known impurities is provided by various pharmacopeias and pharmaceutical analysis literature.
Quantitative Data Summary
The following table summarizes the retention times (RT) and relative retention times (RRT) of candesartan cilexetil and its key impurities, including this compound, as determined by a validated UPLC method.[5]
| Compound Name | Retention Time (min) | Relative Retention Time (vs. Candesartan Cilexetil) |
| CDS-6 | 1.41 | 0.18 |
| CDS-5 | 2.37 | 0.30 |
| Ethyl Candesartan | 3.08 | 0.39 |
| Desethyl CCX | 4.93 | 0.62 |
| Trityl Alcohol | 5.45 | 0.69 |
| 1 N Ethyl Oxo CCX | 6.56 | 0.83 |
| Candesartan Cilexetil | 7.90 | 1.00 |
| 2 N Ethyl Oxo CCX | 8.34 | 1.06 |
| MTE impurity | 9.07 | 1.15 |
| 2 N Ethyl | 9.44 | 1.20 |
| CDS-7 | 10.45 | 1.32 |
| N-Ethyl | 11.36 | 1.44 |
| CCX-1 | 14.30 | 1.81 |
Note: The specific retention times may vary slightly depending on the exact chromatographic conditions and system.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 98%)[1]
-
Candesartan Cilexetil API or Finished Dosage Form
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric Acid (AR grade)
-
Methanol (HPLC grade)
-
Phosphate Buffer
Instrumentation
-
Ultra High-Performance Liquid Chromatography (UPLC) system with a UV detector. A Waters Acquity UPLC system with a BEH Shield RP18 column (1.7 µm particle size) is a suitable choice.[6]
Chromatographic Conditions
-
Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[6]
-
Mobile Phase B: Acetonitrile:Water (95:5 v/v)[6]
-
Gradient Elution: A linear gradient program should be optimized to achieve adequate separation of all impurities.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: 1.0 µL[7]
-
Column Temperature: 30 °C[7]
-
Detection Wavelength: 254 nm and 210 nm.[5] 254 nm is suitable for Candesartan Ethyl Ester and Desethyl Candesartan Cilexetil, while 210 nm is used for Trityl alcohol and Triphenylmethyl Methyl Ether impurities.[6]
Preparation of Solutions
A mixture of ultrapure water and methanol in a 10:90 (v/v) ratio is used as the diluent.[7]
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
Accurately weigh 10 mg of Candesartan Cilexetil working standard into a 100 mL volumetric flask.[7] Dissolve by sonication, allow to cool, and make up to the correct volume with the diluent.[7]
Accurately weigh about 10 mg of the Candesartan Cilexetil API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Candesartan Cilexetil into a 100 mL volumetric flask.[7] Add about 70 mL of diluent, sonicate for 15 minutes, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.
To a volumetric flask containing a known amount of the Candesartan Cilexetil sample solution, add a known volume of the this compound Standard Stock Solution and other relevant impurity standards. Dilute to volume with the diluent.
Diagrams
Caption: Experimental workflow for impurity analysis.
Caption: Logical relationship in impurity analysis.
Conclusion
The use of this compound as a reference standard is crucial for the accurate identification and quantification of process-related impurities in Candesartan cilexetil. The detailed UPLC method and protocols provided in this application note offer a robust framework for quality control, ensuring the purity, safety, and efficacy of this important cardiovascular drug. Adherence to these protocols will enable researchers and drug development professionals to meet stringent regulatory requirements for impurity profiling.
References
- 1. nbinno.com [nbinno.com]
- 2. iajpr.com [iajpr.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Application Note
Abstract
This document provides detailed application notes and protocols for the use of Trityl candesartan in the profiling of candesartan and its related compounds. This compound is a critical intermediate in the synthesis of Candesartan Cilexetil, an angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] Due to its role in the synthesis, this compound is also a potential process-related impurity and serves as a valuable reference standard for the identification and quantification of impurities in Candesartan Cilexetil drug substances and products. This note outlines the analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the comprehensive profiling of these related compounds.
Introduction
Candesartan cilexetil is a prodrug that is hydrolyzed to its active form, candesartan, in the gastrointestinal tract. Candesartan selectively blocks the AT1 subtype of angiotensin II receptors, leading to vasodilation and a reduction in blood pressure. The synthesis of Candesartan Cilexetil is a multi-step process where this compound is a key protected intermediate.[2][3] The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole moiety during synthesis and is later removed.[3]
The purity of the final active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. Impurity profiling is a critical aspect of pharmaceutical development and quality control. This compound, being a direct precursor, is a potential impurity in the final drug product. Therefore, robust analytical methods are required to detect and quantify this compound and other related substances. This application note details such methods, providing protocols and data to aid researchers, scientists, and drug development professionals in this endeavor.
Data Presentation
The following tables summarize the quantitative data for the analysis of candesartan and its related compounds using UPLC and HPLC methods.
Table 1: UPLC Method - Retention Times and Relative Retention Times of Candesartan and Related Compounds [1]
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) |
| CDS-6 | 1.41 | 0.18 |
| CDS-5 | 2.37 | 0.30 |
| Ethyl Candesartan | 3.08 | 0.39 |
| Desethyl CCX | 4.93 | 0.62 |
| Trityl Alcohol | 5.45 | 0.69 |
| 1 N Ethyl Oxo CCX | 6.56 | 0.83 |
| Candesartan Cilexetil | 7.90 | 1.00 |
| 2 N Ethyl Oxo CCX | 8.34 | 1.06 |
| MTE Impurity | 9.07 | 1.15 |
| 2 N Ethyl | 9.44 | 1.20 |
| CDS-7 | 10.45 | 1.32 |
| N-Ethyl | 11.36 | 1.44 |
| CCX-1 | 14.30 | 1.81 |
Table 2: UPLC Method - Limit of Detection (LOD) and Limit of Quantification (LOQ) of Candesartan Impurities [1][4][5]
| Impurity Name | LOD (µg/mL) | LOQ (µg/mL) |
| CDS-6 | ~0.02 | ~0.06 |
| CDS-5 | ~0.02 | ~0.06 |
| Ethyl Candesartan | ~0.02 | ~0.06 |
| Desethyl CCX | ~0.02 | ~0.06 |
| Trityl Alcohol | ~0.02 | ~0.06 |
| 1 N Ethyl Oxo CCX | ~0.02 | ~0.06 |
| 2 N Ethyl Oxo CCX | ~0.02 | ~0.06 |
| MTE Impurity | ~0.02 | ~0.06 |
| 2 N Ethyl | ~0.02 | ~0.06 |
| CDS-7 | ~0.02 | ~0.06 |
| N-Ethyl | ~0.02 | ~0.06 |
| CCX-1 | ~0.02 | ~0.06 |
Table 3: LC-MS/MS Quantitative Data for Candesartan [6][7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Candesartan | 441.16 | 263.21 |
| Candesartan-d4 (IS) | 445.20 | 267.20 |
Experimental Protocols
Protocol 1: UPLC Method for the Determination of Candesartan Related Compounds[1]
1. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system with a photodiode array detector.
-
Column: ACQUITY UPLC BEH Shield RP18, 100 mm × 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and Milli-Q water (95:5 v/v).
-
Gradient Program:
Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.0 0.3 70 30 5.0 0.3 50 50 10.0 0.3 30 70 15.0 0.3 20 80 18.0 0.3 70 30 | 20.0 | 0.3 | 70 | 30 |
-
Column Temperature: 40°C.
-
Detector Wavelength: 254 nm for most impurities and 210 nm for Trityl Alcohol and MTE Impurity.[1]
-
Injection Volume: 2 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Candesartan Cilexetil and its impurities in a diluent of water and acetonitrile (80:20 v/v). Further dilute to the desired concentration.
-
Test Solution (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Candesartan Cilexetil into a 100 mL volumetric flask. Add 80 mL of diluent, sonicate for 20 minutes, and then dilute to volume with the diluent. Centrifuge the solution at 10,000 rpm for 5 minutes and use the supernatant for analysis.
Protocol 2: HPLC Method for the Determination of Candesartan Cilexetil[9]
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of 20 mM phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 62:38 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 252 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Stock Solution: Dissolve an accurately weighed amount of Candesartan Cilexetil in HPLC grade methanol to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to about 8 mg of Candesartan Cilexetil to a 100 mL volumetric flask. Add 40 mL of methanol, shake mechanically for 5 minutes, sonicate for 10 minutes, and then dilute to volume with methanol.
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Candesartan acts as an antagonist to the Angiotensin II receptor, a key component of the RAAS, which regulates blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of action of Candesartan.
Experimental Workflow for Candesartan Impurity Profiling
This workflow outlines the key stages from the synthesis of Candesartan Cilexetil to the analysis of its related compounds.
Caption: Workflow for the synthesis and impurity profiling of Candesartan Cilexetil.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. akjournals.com [akjournals.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pharmascholars.com [pharmascholars.com]
Troubleshooting & Optimization
Removal of trityl alcohol impurity in candesartan synthesis
Troubleshooting Guide for Trityl Alcohol Impurity Removal
This guide provides solutions to common issues encountered during the removal of trityl alcohol, a common byproduct in the synthesis of candesartan cilexetil.
Frequently Asked Questions (FAQs)
Q1: What is the origin of trityl alcohol impurity in candesartan synthesis?
A1: Trityl alcohol (triphenylmethanol) is a byproduct formed during the deprotection of the tetrazole group in the candesartan precursor, N-trityl candesartan cilexetil.[1] The trityl (triphenylmethyl) group is used as a protecting group for the tetrazole ring during earlier synthetic steps.[1][2] When this group is removed, typically under acidic or specific solvent conditions, it reacts with water present in the reaction mixture to form trityl alcohol.[3]
Q2: Why is the removal of trityl alcohol important?
A2: Trityl alcohol is a process-related impurity that must be removed to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).[4] Its presence can affect the final product's quality, safety, and efficacy. Regulatory bodies like the ICH have established strict limits for such impurities.[4]
Q3: What are the common methods for removing the trityl protecting group?
A3: Common methods for detritylation include treatment with mineral acids (like HCl), organic acids (like formic acid), or refluxing in a mixture of solvents such as methanol and toluene, sometimes with the addition of water.[5][6] The choice of method can influence the impurity profile of the crude candesartan cilexetil.[1]
Q4: What analytical techniques are used to detect and quantify trityl alcohol?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) with UV detection are the primary methods for detecting and quantifying trityl alcohol and other impurities in candesartan cilexetil.[7] These chromatographic techniques can effectively separate the API from its impurities.[8][9] Mass Spectrometry (MS) may be coupled with liquid chromatography (LC-MS) for structural confirmation of impurities.[8][10]
Troubleshooting Common Issues
Problem 1: Trityl alcohol remains in the product after initial crystallization.
-
Possible Cause: The chosen crystallization solvent system is not optimal for selectively precipitating candesartan cilexetil while keeping trityl alcohol dissolved. Trityl alcohol is poorly soluble in water and petroleum ether but has good solubility in solvents like ethanol, ether, benzene, and toluene.[3][11]
-
Solution:
-
Solvent System Modification: Employ a mixed solvent system. A common approach is to use a combination of a good solvent for both compounds (like toluene or methanol) and an anti-solvent for candesartan cilexetil in which trityl alcohol is more soluble.[5][6]
-
Recrystallization: Perform a second recrystallization step. Often, a single crystallization is insufficient to achieve the desired purity.[6]
-
Temperature Control: Optimize the cooling profile during crystallization. Slow cooling can lead to purer crystals. Cooling the mixture to temperatures between 0°C and 5°C can enhance the precipitation of candesartan cilexetil while leaving impurities in the mother liquor.[5]
-
Problem 2: The product obtained after deprotection is an oil or a semi-solid, making isolation difficult.
-
Possible Cause: This is a common outcome, particularly after solvent evaporation following the deprotection reaction. The presence of residual solvents and impurities like trityl alcohol can prevent the product from solidifying easily.
-
Solution:
-
Solvent Swap: After evaporating the reaction solvents, dissolve the resulting oil or foam in a different solvent that is suitable for crystallization, such as methanol or a toluene/methanol mixture.[5]
-
Inducing Crystallization: Stirring the solution at a low temperature (e.g., 2°C to 8°C) for an extended period (e.g., 20-48 hours) can help induce crystallization from the viscous oil.[5]
-
Problem 3: Low yield of candesartan cilexetil after purification.
-
Possible Cause:
-
Aggressive purification steps may lead to product loss.
-
Co-precipitation of the product with the impurity.
-
Incomplete deprotection reaction, leaving unreacted trityl candesartan cilexetil.
-
-
Solution:
-
Reaction Monitoring: Use HPLC to monitor the deprotection reaction to ensure it has gone to completion before proceeding with workup and crystallization.[5]
-
Optimize Washing: When filtering the crystallized product, wash the solid with a minimal amount of a cold solvent (e.g., cold methanol) to remove adsorbed impurities without dissolving a significant amount of the product.[5]
-
Mother Liquor Analysis: Analyze the mother liquor for the presence of the desired product. If a significant amount is present, consider a second crop of crystals or rework the mother liquor.
-
Data Presentation
Table 1: Solubility of Trityl Alcohol in Various Solvents
| Solvent | Solubility Description | Reference |
| Water | Insoluble | [3][11] |
| Petroleum Ether | Insoluble | [3][11] |
| Ethanol | Well soluble | [3] |
| Diethyl Ether | Well soluble | [3] |
| Benzene | Easily soluble | [3][11] |
| Toluene | Soluble | |
| Acetone | Soluble | [12] |
| Chloroform | Soluble | [12] |
Experimental Protocols
Protocol 1: Deprotection of this compound Cilexetil and Removal of Trityl Alcohol
This protocol is a representative example based on common procedures.[5][6]
1. Deprotection Reaction:
-
Dissolve this compound cilexetil (e.g., 30 g) in a mixture of toluene (180 ml) and methanol (180 ml).
-
Add formic acid (e.g., 1.6 g) to the solution.
-
Heat the mixture to reflux (approximately 70-80°C) for 8-12 hours.[5]
-
Monitor the reaction progress by HPLC until the starting material is consumed.
2. Initial Workup:
-
Once the reaction is complete, cool the solution.
-
Reduce the volume of the solution by evaporation under reduced pressure at 50-60°C to obtain a viscous oil.[5]
3. Crystallization and Impurity Removal:
-
Dissolve the obtained oil in a minimal amount of a suitable solvent mixture (e.g., a 9:1 mixture of toluene and methanol).[5]
-
Stir the solution at a low temperature (0°C to 5°C) to induce crystallization.
-
Maintain the mixture at a cold temperature (e.g., 2°C to 8°C) for approximately 20 hours to maximize crystal formation.[5]
-
Collect the precipitated solids by filtration.
-
Wash the filter cake with a small volume of cold methanol (0-5°C) to remove the mother liquor containing the dissolved trityl alcohol impurity.[5]
-
Dry the resulting solid (crude candesartan cilexetil) under vacuum.
4. Recrystallization (Optional, for higher purity):
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to effect recrystallization.
-
Filter, wash with a small amount of cold methanol, and dry the purified candesartan cilexetil.
Visualizations
Diagram 1: Candesartan Synthesis - Deprotection Step
Caption: Reaction pathway for the deprotection of this compound cilexetil.
Diagram 2: Experimental Workflow for Trityl Alcohol Removal
Caption: Workflow for the purification of candesartan via crystallization.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high trityl alcohol impurity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Triphenylmethyl Chloride | 76-83-5 [chemicalbook.com]
- 3. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. chembk.com [chembk.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Optimizing reaction conditions for the synthesis of Trityl candesartan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Trityl candesartan.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl group in the synthesis of Candesartan cilexetil?
A1: The trityl group (triphenylmethyl) serves as a protecting group for the tetrazole ring of candesartan.[1] This protection is crucial during subsequent synthesis steps, preventing side reactions and leading to higher yields and a cleaner final product.[1]
Q2: What are the common starting materials for the synthesis of this compound?
A2: The most common method involves the reaction of Candesartan acid with trityl chloride in the presence of a suitable base.[2][3] An alternative "one-pot" synthesis starts from a candesartan cyclic compound, which undergoes tetrazole formation and hydrolysis before the tritylation step.[2][3]
Q3: How is the completion of the tritylation reaction typically monitored?
A3: The progress of the reaction is typically monitored by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the amount of residual candesartan is less than a specified limit, for example, <1.0%.[2][3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Verify Reaction Time and Temperature: Ensure the reaction is stirred at the recommended temperature (e.g., 25-35 °C) for a sufficient duration.[2][3] Monitor the reaction progress using HPLC to confirm the consumption of the starting material.
-
Check Reagent Stoichiometry: An insufficient amount of trityl chloride or base can lead to an incomplete reaction. Ensure the correct molar ratios of reactants are used.
-
-
Premature Deprotection:
-
Suboptimal Solvent or Base:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane, toluene, and xylene are commonly used.[2] If the yield is low, consider experimenting with a different solvent.
-
Base Selection: Triethylamine is a commonly used organic base.[2][3] The basicity and solubility of the base can affect the reaction rate and yield.
-
Issue 2: Presence of Impurities
Common Impurities and Mitigation Strategies:
-
Unreacted Candesartan:
-
Trityl Alcohol (Triphenylmethanol):
-
Cause: This impurity can form from the hydrolysis of trityl chloride or the decomposition of the trityl group.
-
Solution: Use anhydrous solvents and reagents to minimize hydrolysis of trityl chloride. Proper work-up and purification steps, such as crystallization, can help remove this impurity.[6][7][8]
-
-
Other Process-Related Impurities:
-
Cause: Side reactions or impurities in the starting materials can lead to the formation of various other impurities.
-
Solution: Use high-purity starting materials. Purification of the final product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/ether) is often necessary to remove these impurities.[9]
-
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol describes a "one-pot" synthesis starting from a candesartan cyclic compound.
Materials:
-
Candesartan cyclic compound (ethyl ester)
-
Tributyltin azide
-
Xylene
-
Sodium hydroxide solution
-
Dichloromethane
-
Glacial acetic acid
-
Triethylamine
-
Triphenylchloromethane (Trityl chloride)
-
Anhydrous ethanol (for crystallization)
Procedure:
-
Tetrazole Formation:
-
In a reaction vessel, add the candesartan cyclic compound to xylene.
-
Add tributyltin azide and heat the mixture to 140-150 °C, refluxing for approximately 20 hours.[2]
-
Cool the reaction mixture to 40-50 °C.
-
-
Hydrolysis:
-
Add a solution of sodium hydroxide and stir at 20-35 °C.
-
Separate the organic layer. Heat the alkaline aqueous layer to 70-80 °C to completely hydrolyze the candesartan ethyl ester.[2][3]
-
Cool the solution to 25-35 °C and add dichloromethane.
-
Adjust the pH to 5-6 by the dropwise addition of glacial acetic acid to precipitate candesartan.[2][3]
-
-
Tritylation:
-
Without isolating the precipitated candesartan, add triethylamine dropwise until the solid completely dissolves.[2][3]
-
Separate the dichloromethane layer and extract the aqueous layer again with dichloromethane. Combine the organic layers.
-
To the combined organic layer, add triphenylchloromethane.
-
Maintain the temperature at 25-35 °C and stir until the reaction is complete (monitor by HPLC, residual candesartan < 1.0%).[2][3]
-
-
Work-up and Purification:
Data Presentation
Table 1: Summary of Reaction Conditions for Tritylation
| Parameter | Condition | Source |
| Starting Material | Candesartan | [2][3] |
| Reagent | Triphenylchloromethane | [2][3] |
| Base | Triethylamine | [2][3] |
| Solvent | Dichloromethane | [2][3] |
| Temperature | 25-35 °C | [2][3] |
| Monitoring | HPLC (residual candesartan < 1.0%) | [2][3] |
Table 2: Example Yield and Purity of this compound
| Parameter | Value | Source |
| Yield | 78.2% - 88.2% | [2][3] |
| Purity (by HPLC) | 97.5% | [2][3] |
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101323610A - New method for preparing this compound cilexetil intermediate - Google Patents [patents.google.com]
Minimizing degradation products during the detritylation of Trityl candesartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of degradation products during the detritylation of Trityl candesartan.
Troubleshooting Guides
Problem 1: Formation of 2-Hydroxy-benzimidazole Impurity
Question: During the acidic detritylation of this compound, I am observing a significant amount of the 2-hydroxy-benzimidazole impurity. What are the likely causes and how can I minimize its formation?
Answer:
The formation of the 2-hydroxy-benzimidazole impurity is a common issue during the detritylation of this compound, particularly under strong acidic conditions.[1] This impurity arises from the hydrolysis of the 2-ethoxy group of the benzimidazole ring.
Potential Causes:
-
Strong Acidic Conditions: The use of strong acids like hydrochloric acid or sulfuric acid, especially at elevated temperatures, promotes the hydrolysis of the ethoxy group.[1]
-
Prolonged Reaction Times: Extended exposure to acidic conditions increases the likelihood of hydrolysis.
-
High Temperatures: Elevated reaction temperatures accelerate the rate of hydrolysis.
Troubleshooting & Minimization Strategies:
| Strategy | Description | Expected Outcome |
| Use Milder Acids | Employ weaker acids such as formic acid or use a catalytic amount of a Lewis acid (e.g., zinc chloride) in a suitable solvent system.[2] | Reduced hydrolysis of the ethoxy group, leading to lower levels of the 2-hydroxy-benzimidazole impurity. |
| Optimize Reaction Temperature | Conduct the detritylation at lower temperatures. For instance, some procedures recommend carrying out the reaction at room temperature.[1] | Slower rate of hydrolysis, thereby minimizing the formation of the unwanted impurity. |
| Control Reaction Time | Monitor the reaction progress closely using techniques like HPLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acid. | Prevents the accumulation of the hydrolysis product over time. |
| Alternative Solvent Systems | Consider using a biphasic system or a mixture of a polar aprotic solvent and methanol. This can facilitate a cleaner reaction at lower temperatures.[2] | Improved reaction selectivity and reduced side reactions, including hydrolysis. |
Problem 2: Presence of N-Ethyl Impurities (1N-Ethyl and 2N-Ethyl Candesartan Cilexetil)
Question: My final product is contaminated with N-1 and N-2 ethylated impurities. How are these formed and what steps can I take to control them?
Answer:
The formation of N-1 and N-2 ethylated impurities is a result of an intermolecular N-alkylation reaction where the 2-ethoxy group of one candesartan cilexetil molecule acts as an alkylating agent for the tetrazole ring of another molecule.[3]
Potential Causes:
-
Acidic Conditions: The acidic environment during detritylation can facilitate this intermolecular reaction.
-
Thermal Stress: Elevated temperatures during the reaction or work-up can promote the formation of these impurities. These impurities have also been observed to form during accelerated stability studies.[4]
Troubleshooting & Minimization Strategies:
| Strategy | Description | Expected Outcome |
| Optimize Temperature | Maintain a lower reaction temperature during detritylation and subsequent processing steps. | Reduced rate of the intermolecular N-alkylation reaction. |
| Control pH during Work-up | Carefully neutralize the reaction mixture after detritylation to avoid prolonged exposure to acidic conditions that can drive the formation of these impurities. | Minimizes the opportunity for the side reaction to occur. |
| Purification Strategy | Employ an effective purification method, such as chromatography, to separate these impurities from the final product. | Isolation of pure candesartan cilexetil, free from N-ethylated impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products observed during the detritylation of this compound?
A1: The primary degradation products encountered during the detritylation step include:
-
2-Hydroxy-benzimidazole candesartan cilexetil: Formed by the hydrolysis of the 2-ethoxy group.[1]
-
1N-Ethyl and 2N-Ethyl candesartan cilexetil: Resulting from intermolecular N-alkylation of the tetrazole ring.[3]
-
Desethyl candesartan cilexetil: Can be formed under acidic hydrolysis conditions.[4]
-
Trityl alcohol: A byproduct of the deprotection reaction.
Q2: What analytical techniques are suitable for monitoring the formation of these degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating and quantifying candesartan cilexetil and its impurities.[4][5] These methods, often coupled with UV or mass spectrometry (MS) detectors, provide the necessary resolution and sensitivity for accurate monitoring.
Q3: Are there any non-acidic methods for detritylation to avoid acid-catalyzed degradation?
A3: Yes, alternative methods have been explored to circumvent the issues associated with acidic deprotection. These include:
-
Neutral Deprotection: Deprotection under neutral conditions, for example by heating in a mixture of water and an organic solvent, has been reported.[3]
-
Catalytic Transfer Hydrogenation: This method can be used for deprotection, although it may be less common in industrial-scale synthesis.
Q4: How does the choice of solvent affect the formation of degradation products?
A4: The solvent system plays a crucial role in controlling the reaction selectivity and minimizing side reactions. For instance, using a mixture of a polar aprotic solvent and methanol with a catalytic amount of an insoluble weak acid can lead to a cleaner reaction at lower temperatures, thereby reducing the formation of degradation products.[2] The use of aqueous acetone has also been studied for acidic hydrolysis.[3]
Experimental Protocols
Protocol 1: Acidic Detritylation of this compound Cilexetil
This protocol is a general representation and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve this compound cilexetil in a suitable solvent (e.g., a mixture of acetonitrile and water, or toluene and methanol).[3][6]
-
Acid Addition: Add the chosen acid (e.g., hydrochloric acid, formic acid) to the solution. The concentration and stoichiometry of the acid should be carefully controlled.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 40-50°C) and monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by crystallization or chromatography.
Protocol 2: UPLC Method for Impurity Profiling
This is an example of a UPLC method for the analysis of candesartan cilexetil and its impurities.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH Shield RP18).[4]
-
Mobile Phase A: 0.01 M phosphate buffer (pH 3.0).[4]
-
Mobile Phase B: Acetonitrile/Water (95:5 v/v).[4]
-
Gradient Elution: A suitable gradient program to separate all impurities.
-
Flow Rate: As per column specifications.
-
Detection: UV detection at 254 nm and 210 nm to ensure the detection of all impurities.[4]
-
Injection Volume: Typically 1-5 µL.
Data Presentation
Table 1: Common Degradation Products and Their Formation Conditions
| Impurity Name | Structure | Formation Conditions | Reference |
| 2-Hydroxy-benzimidazole candesartan cilexetil | Hydrolysis of the 2-ethoxy group | Strong acidic conditions, high temperature | [1] |
| 1N-Ethyl candesartan cilexetil | Intermolecular N-alkylation | Acidic conditions, thermal stress | [3] |
| 2N-Ethyl candesartan cilexetil | Intermolecular N-alkylation | Acidic conditions, thermal stress | [3] |
| Desethyl candesartan cilexetil | Acidic hydrolysis | Acidic conditions | [4] |
Visualizations
Caption: Experimental workflow for the detritylation of this compound.
Caption: Major degradation pathways during detritylation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
Troubleshooting low yields in the preparation of Trityl candesartan
This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of Trityl candesartan, with a primary focus on resolving low yields.
Troubleshooting Guide for Low Yields
This guide is designed to help researchers identify and resolve potential causes of low yields in the preparation of this compound.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the tritylation of candesartan are often attributable to one or more of the following factors:
-
Presence of Moisture: The tritylating agent, trityl chloride, is highly sensitive to moisture. Any water present in the reaction will lead to the formation of trityl alcohol, an inactive byproduct, which directly reduces the yield of your desired product.[1][2][3]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of candesartan, trityl chloride, or the base (e.g., triethylamine) can result in an incomplete reaction or the formation of side products.
-
Poor Quality Starting Materials: Degradation or impurities in the candesartan starting material or the trityl chloride can adversely affect the reaction.
-
Issues During Work-up and Purification: Significant product loss can occur during the extraction and crystallization steps if not performed optimally.
To diagnose the issue, it is recommended to first analyze the crude reaction mixture by TLC or HPLC to determine if the starting material has been consumed and to identify the presence of major impurities like trityl alcohol.[4]
Q2: I suspect moisture is the problem. How can I ensure anhydrous conditions?
A2: Maintaining anhydrous conditions is critical for a successful tritylation reaction. Here are key steps to minimize moisture:
-
Drying of Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and cooled in a desiccator before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM), a common solvent for this reaction, should be dried over a suitable drying agent like calcium hydride.[1][2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Handling of Reagents: Handle hygroscopic reagents like trityl chloride and triethylamine in a glove box or under a stream of inert gas.
Q3: How can I optimize the reaction conditions to improve the yield?
A3: If you have ruled out moisture as the primary issue, optimizing the following reaction parameters can help improve your yield:
-
Base Concentration: Triethylamine (TEA) or other organic bases are used to neutralize the HCl generated during the reaction. Using a slight excess of the base (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Reaction Temperature: The tritylation of candesartan is typically carried out at room temperature (25-35°C).[6] Running the reaction at a slightly elevated temperature (e.g., 40°C) might increase the reaction rate, but should be monitored for potential side product formation.
-
Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[6] The reaction should be allowed to proceed until the candesartan starting material is no longer detectable.
-
Order of Addition: It is generally recommended to dissolve the candesartan and triethylamine in the anhydrous solvent before slowly adding the trityl chloride solution.
Q4: I see a significant amount of a white precipitate that is not my product. What could it be?
A4: The most likely white precipitate, other than your product, is trityl alcohol . This forms when trityl chloride reacts with water instead of candesartan.[7][8] The presence of a significant amount of trityl alcohol is a strong indicator of moisture contamination in your reaction. You can confirm its identity by comparing it to a trityl alcohol standard using TLC or HPLC.[4]
Another possibility is triethylamine hydrochloride, a salt that forms as a byproduct of the reaction. This salt is typically removed during the aqueous work-up.
Q5: I seem to be losing a lot of my product during the crystallization step. How can I improve my recovery?
A5: Product loss during purification is a common cause of low overall yield. Consider the following to improve recovery during crystallization:
-
Solvent System: The choice of solvent for crystallization is crucial. Absolute ethanol is a commonly used solvent for precipitating this compound.[6] You may need to experiment with different solvent systems or solvent ratios to find the optimal conditions for maximizing precipitation of your product while leaving impurities in the mother liquor.
-
Concentration: Avoid using an excessive volume of solvent for crystallization, as this can lead to a significant portion of your product remaining dissolved.
-
Cooling: Ensure that the solution is cooled sufficiently and for an adequate amount of time to allow for maximum crystal formation.
-
"One-Pot" Synthesis: Some literature suggests that intermediate purification steps can lead to significant material loss. A "one-pot" approach, where the crude this compound is used directly in the next step without isolation, has been shown to improve overall yields by avoiding these losses.[6]
Frequently Asked Questions (FAQs)
Q: What is the role of triethylamine in this reaction? A: Triethylamine (TEA) acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when trityl chloride reacts with the tetrazole group of candesartan. This prevents the HCl from protonating the starting materials and products, which could otherwise inhibit the reaction or cause degradation.
Q: What is a typical yield for the preparation of this compound? A: Reported yields for the synthesis of this compound can vary, but are generally in the range of 78% to 88% under optimized conditions.[6]
Q: Can I use a different base instead of triethylamine? A: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can also be used. The choice of base may depend on the specific reaction conditions and the desired work-up procedure.
Q: How can I monitor the progress of the reaction? A: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] By comparing the reaction mixture to spots of the starting material (candesartan) and the product (this compound), you can determine when the reaction is complete.
Q: Is the trityl group stable under basic conditions? A: The trityl group is generally stable under basic conditions. However, some studies have reported unusual detritylation of tritylated tetrazoles in sartan molecules under certain basic conditions, so prolonged exposure to strong bases should be avoided.[9]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Yield (%) | Reference |
| Synthesis | Candesartan, Trityl Chloride, Triethylamine, Dichloromethane | Reaction at 25-35°C, followed by crystallization from absolute ethanol | 78.2 | [6] |
| Synthesis | "One-pot" method from candesartan cyclic compound | Hydrolysis and subsequent tritylation in the same pot | >77 | [6] |
| Synthesis | Candesartan, Trityl Chloride, Triethylamine, Dichloromethane | Similar conditions to Condition 1, potentially with optimized parameters | 88.2 | [6] |
Experimental Protocol: Preparation of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Candesartan
-
Trityl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Absolute Ethanol
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add candesartan (1.0 eq) and anhydrous dichloromethane to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add triethylamine (1.2 eq) to the suspension and stir until a clear solution is obtained.
-
Addition of Trityl Chloride: In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature (25-35°C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the candesartan is consumed.[6]
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum to obtain pure this compound.
-
Visualizations
References
- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for Trityl Candesartan and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the HPLC analysis of Trityl candesartan and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity to monitor in Candesartan cilexetil?
A1: this compound is a key intermediate in the synthesis of Candesartan cilexetil.[1][2] It is formed by protecting the tetrazole group of candesartan with a trityl (triphenylmethyl) group.[1] If the deprotection step to form Candesartan cilexetil is incomplete, this compound can remain as a process-related impurity.[3][4] Monitoring and controlling this impurity is crucial to ensure the purity, safety, and efficacy of the final drug product.[4]
Q2: What are the typical challenges encountered when developing an HPLC method for this compound?
A2: Common challenges in developing an HPLC method for this compound include:
-
Poor peak shape (tailing or fronting): This can be caused by secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[5]
-
Inadequate resolution: Achieving baseline separation between this compound, Candesartan cilexetil, and other related impurities can be difficult due to their structural similarities.
-
Long run times: Inefficient methods can lead to long analysis times, impacting sample throughput.
-
Carryover: The hydrophobicity of candesartan and its impurities can lead to carryover issues, where remnants of a previous injection appear in subsequent runs.[6]
Q3: Which type of HPLC column is most suitable for separating this compound and its impurities?
A3: Reversed-phase C18 columns are commonly used for the analysis of candesartan and its impurities.[7][8][9][10] Core-shell columns can offer improved efficiency and resolution with shorter analysis times compared to traditional fully porous particle columns.[11] The choice of a specific C18 column may depend on the specific impurities being targeted and the desired selectivity.
Q4: How does the mobile phase pH affect the separation of this compound?
A4: The pH of the mobile phase plays a critical role in controlling the retention and peak shape of ionizable compounds like Candesartan and its impurities. For basic compounds, adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the analyte can help to ensure consistent ionization state and minimize peak tailing.[5] Phosphoric acid is often used to adjust the mobile phase to an acidic pH, which can improve the peak shape of candesartan-related compounds.[10][11]
Q5: What is the recommended detection wavelength for this compound and related impurities?
A5: While Candesartan cilexetil and many of its impurities can be detected around 254 nm, some process-related impurities, such as Trityl alcohol (structurally similar to this compound), are better detected at a lower wavelength, such as 210 nm.[7][12] A photodiode array (PDA) detector is often used to monitor multiple wavelengths simultaneously.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | - Optimize the organic modifier (acetonitrile or methanol) percentage.[7] - Adjust the mobile phase pH.[11] - Modify the gradient slope to improve separation of closely eluting peaks. |
| Unsuitable column. | - Try a different C18 column with a different stationary phase chemistry. - Consider using a core-shell column for higher efficiency.[11] | |
| Peak Tailing | Secondary interactions with silanol groups on the column. | - Use a well-endcapped C18 column. - Add a competing base, like triethylamine, to the mobile phase in low concentrations. |
| Mobile phase pH is too close to the analyte's pKa. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[5] | |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase if possible. |
| Column degradation. | - Replace the column. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate composition. |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature.[13] | |
| Column aging. | - Monitor column performance with a system suitability standard and replace as needed. | |
| High Backpressure | Blockage in the system (e.g., frit, guard column). | - Replace the guard column and in-line filter. - Back-flush the column (if recommended by the manufacturer). |
| Precipitated buffer in the mobile phase. | - Ensure the buffer is fully dissolved and compatible with the organic solvent concentration. | |
| Carryover | Adsorption of analyte to the injector needle or valve. | - Use a strong wash solvent in the autosampler wash protocol.[6] - Increase the volume and number of needle washes.[6] |
| Insufficient column flushing between injections. | - Implement a high-organic wash step at the end of each run to elute strongly retained compounds.[6] |
Data Presentation
Table 1: Example UPLC Method Parameters for Candesartan and Impurities
| Parameter | Condition |
| Column | ACQUITY UPLC™ BEH Shield RP18, 100 mm × 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.01 M Phosphate buffer, pH 3.0 with orthophosphoric acid[7][12] |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v)[7][12] |
| Gradient | Time (min) |
| 0 | |
| 2 | |
| 10 | |
| 14 | |
| 16 | |
| 17 | |
| 20 | |
| Flow Rate | 0.35 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection Wavelength | 254 nm and 210 nm[7][12] |
| Injection Volume | 5 µL |
Table 2: Example UPLC Method for this compound Assay
| Parameter | Condition |
| Column | Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm[14] |
| Mobile Phase | 0.1% TFA in water:Acetonitrile (5:95 v/v)[14] |
| Elution Mode | Isocratic[14] |
| Flow Rate | 0.40 mL/min[14] |
| Column Temperature | 40°C[14] |
| Detection Wavelength | 255 nm[14] |
| Injection Volume | 5.0 µL[14] |
| Run Time | 3.0 minutes[14] |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound from Candesartan Cilexetil and Other Impurities
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Preparation of Mobile Phase A (Aqueous Buffer):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.01 M solution.
-
Adjust the pH to 3.0 using diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Preparation of Mobile Phase B (Organic):
-
Mix HPLC-grade acetonitrile and HPLC-grade water in a 95:5 (v/v) ratio.
-
Degas the mobile phase using sonication or helium sparging.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution as described in Table 1, or an optimized gradient for your specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector set to monitor 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and Candesartan cilexetil reference standards in a suitable diluent (e.g., acetonitrile:water 80:20) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Candesartan cilexetil in the diluent to a similar concentration as the standard solution.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention times and system suitability parameters.
-
Inject the sample solution.
-
Identify and quantify this compound and other impurities based on their retention times relative to the main peak.
-
Visualizations
Caption: A generalized workflow for HPLC method development.
Caption: A systematic approach to troubleshooting common HPLC issues.
Caption: The synthetic relationship between Candesartan and this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. ijpsr.com [ijpsr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. wisdomlib.org [wisdomlib.org]
Technical Support Center: Stability of Trityl Candesartan in Acidic Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability challenges of Trityl candesartan in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when exposing this compound to acidic conditions?
A1: The primary stability concern for this compound in acidic media is its susceptibility to degradation through hydrolysis. This can lead to the formation of several impurities, compromising the quality and accuracy of experimental results. The two main degradation pathways are the hydrolysis of the ethoxy group on the benzimidazole ring and the cleavage of the trityl protecting group.[1][2]
Q2: What are the major degradation products of this compound in an acidic environment?
A2: Under acidic conditions, this compound can degrade to form several impurities. The most significant degradation product is formed from the hydrolysis of the ethoxy group, leading to a 2-hydroxy-benzimidazole derivative.[2] Another key impurity that can form, particularly during acidic detritylation, is the des-ethyl derivative where the ethoxy group is replaced by a hydroxyl group.[1] Additionally, cleavage of the acid-labile trityl group can occur, resulting in the formation of candesartan and trityl alcohol.[3][4][5]
Q3: At what rate does this compound degrade in acidic media?
A3: The rate of degradation is dependent on the specific acidic conditions, including the pH, temperature, and the solvent matrix. Forced degradation studies, for instance, using aqueous hydrochloric acid or ethanolic hydrogen chloride with heating, can lead to significant degradation, with the formation of the des-ethyl impurity reaching up to 10%.[1]
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation of this compound and the formation of its impurities can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method. A reversed-phase C18 column with gradient elution and UV detection is commonly employed for this purpose.[3][4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its degradation products in acidic media.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Formation of degradation products due to sample instability in acidic diluent or mobile phase. | 1. Neutralize the sample immediately after exposure to acidic conditions if the experiment allows. 2. Use a mobile phase with a pH closer to neutral for the analysis, if compatible with the separation method. 3. Perform a forced degradation study to identify the retention times of the expected degradation products. |
| Poor peak shape (tailing or fronting) for this compound or its impurities | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. A pH of around 3.0 is often used for good peak shape.[3][4][5] 2. Reduce the injection volume or sample concentration. 3. Use a column with a different stationary phase (e.g., a shielded C18) or add a competing amine to the mobile phase if basic compounds are causing tailing. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition or temperature. 2. Air bubbles in the pump. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase and use a column oven for temperature control. 2. Purge the pump to remove any trapped air bubbles. 3. Flush the column with a strong solvent or replace it if it's at the end of its lifetime. |
| Loss of signal or reduced peak area for this compound | Degradation of the analyte in the sample vial or during the chromatographic run. | 1. Analyze samples as quickly as possible after preparation. 2. If using an autosampler with temperature control, keep the samples cooled. 3. Ensure the mobile phase is not overly acidic, which could cause on-column degradation. |
Experimental Protocols
Forced Degradation Study of this compound in Acidic Media
Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
pH meter
-
HPLC or UPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Treatment: Transfer a known volume of the stock solution into a reaction vial. Add an equal volume of 1N HCl.
-
Stress Conditions: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, and 24 hours).
-
Neutralization: After the specified time, cool the sample to room temperature and neutralize it with an appropriate volume of 1N NaOH to stop the degradation reaction.
-
Sample for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample into the HPLC system and analyze it using a validated stability-indicating method.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to acid treatment.
HPLC Method for the Analysis of this compound and its Acidic Degradation Products
Objective: To provide a reliable HPLC method for the separation and quantification of this compound and its primary acidic degradation products.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm (for this compound and most degradation products), 210 nm (for trityl alcohol)[3][4][5] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Visualizations
Caption: Degradation pathway of this compound in acidic media.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
Strategies to prevent the formation of N-ethyl impurities in candesartan synthesis
Welcome to the Technical Support Center for Candesartan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of N-ethyl impurities during the synthesis of candesartan cilexetil.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on common issues encountered during the synthesis process, with a focus on mitigating the formation of N-ethyl impurities.
Frequently Asked Questions (FAQs)
Q1: What are N-ethyl impurities and why are they a concern in candesartan synthesis?
A1: N-ethyl impurities in candesartan cilexetil are process-related impurities where an ethyl group is attached to one of the nitrogen atoms of the tetrazole ring, forming N-1 and N-2 ethylated regioisomers.[1] These impurities are a concern as they represent deviations from the desired active pharmaceutical ingredient (API) and their levels must be controlled within strict regulatory limits to ensure the safety and efficacy of the final drug product.
Q2: At which stage of candesartan synthesis are N-ethyl impurities typically formed?
A2: N-ethyl impurities are predominantly formed during the deprotection of the trityl group from the tetrazole ring of trityl candesartan cilexetil.[1] This step is often carried out under acidic conditions, which can promote the formation of these impurities.[1]
Q3: What is the proposed mechanism for the formation of N-ethyl impurities?
A3: The formation of N-ethyl impurities is believed to occur through the alkylation of the tetrazole ring. Under acidic conditions, the ethoxy group present in the candesartan cilexetil molecule can act as an ethylating agent.[1] Additionally, if ethanol is used as a solvent during the acidic detritylation step, it can also serve as a source for ethylation. The tetrazole ring, after deprotection, can exist in tautomeric forms, making both N-1 and N-2 positions susceptible to alkylation.[1]
Troubleshooting Common Issues
Issue 1: High levels of N-ethyl impurities detected after acidic deprotection.
-
Root Cause: The use of strong inorganic acids (e.g., hydrochloric acid) and/or high temperatures during the detritylation step can accelerate the N-alkylation side reaction.[1] The presence of ethanol as a solvent can also contribute significantly to the formation of these impurities.
-
Solution Strategies:
-
Utilize Milder Deprotection Reagents: Consider replacing strong inorganic acids with weaker organic acids or Lewis acids.
-
Optimize Reaction Temperature: Maintain the lowest possible temperature that allows for efficient deprotection to minimize the rate of the N-alkylation side reaction.
-
Solvent Selection: Avoid using ethanol as a solvent during the deprotection step. Opt for alternative solvents that do not act as ethylating agents.
-
Issue 2: Difficulty in separating N-ethyl impurities from the final product.
-
Root Cause: N-ethyl impurities have similar physicochemical properties to candesartan cilexetil, which can make their removal by standard crystallization techniques challenging.
-
Solution Strategies:
-
Chromatographic Purification: Employing techniques like flash chromatography can be effective in separating these closely related impurities.[1]
-
Recrystallization with Optimized Solvent Systems: Experiment with different solvent and anti-solvent combinations for recrystallization to enhance the selective precipitation of the desired product, leaving the impurities in the mother liquor.
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to the prevention and control of N-ethyl impurities in candesartan synthesis.
Protocol 1: Deprotection of this compound Cilexetil using Formic Acid
This protocol describes a milder deprotection method aimed at reducing the formation of N-ethyl impurities.
Materials:
-
This compound cilexetil
-
Toluene
-
Methanol
-
Formic acid
-
1N Sodium hydroxide solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound cilexetil (1.0 g) in toluene (10 ml) at 50-55°C.
-
Add formic acid (1.1 g) and methanol (6 ml) to the solution.
-
Heat the reaction mixture to 50-55°C and maintain for approximately 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to 20-25°C.
-
Adjust the pH of the mixture to 6.4 using a 1N sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 20 ml).
-
Combine the organic layers and wash with brine (2 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude candesartan cilexetil.
Protocol 2: UPLC Method for the Quantification of N-Ethyl Candesartan Impurities
This protocol outlines a validated Ultra-High-Performance Liquid Chromatography (UPLC) method for the detection and quantification of N-ethyl and other impurities in candesartan cilexetil.[2]
Chromatographic Conditions:
-
System: Waters Acquity UPLC system
-
Column: BEH Shield RP18 (1.7 µm particle size)
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: 95% acetonitrile and 5% Milli-Q water
-
Gradient Elution: A suitable gradient program to separate all impurities.
-
Flow Rate: As per optimized method.
-
UV Detection: 254 nm for N-ethyl impurities and 210 nm for other process-related impurities.[2][3]
Preparation of Solutions:
-
Impurity Stock Solution: Prepare a stock solution of each impurity at a concentration of 100 µg/mL in a suitable diluent.[2]
-
Standard Solution: Prepare a working standard solution of candesartan cilexetil at a concentration of 500 µg/mL in the diluent. Further dilute to obtain a final concentration of 2.5 µg/mL.[2]
-
Sample Solution: Prepare the sample solution by dissolving an accurately weighed amount of the candesartan cilexetil sample in the diluent to achieve a target concentration.
Validation Parameters:
The method should be validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Data Presentation
The following tables summarize quantitative data related to the formation of N-ethyl impurities under different conditions.
Table 1: Impact of Deprotection Method on N-Ethyl Impurity Levels (Illustrative Data)
| Deprotection Method | N-1 Ethyl Impurity (%) | N-2 Ethyl Impurity (%) | Total N-Ethyl Impurities (%) |
| Hydrochloric Acid in Ethanol | 0.8 | 0.5 | 1.3 |
| Formic Acid in Toluene/Methanol | 0.2 | 0.1 | 0.3 |
| Methanesulfonic Acid in DCM/Methanol | 0.3 | 0.15 | 0.45 |
| Zinc Dichloride in Polar Organic Solvent | 0.15 | 0.08 | 0.23 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Visualizations
Diagram 1: Synthetic Pathway of Candesartan Cilexetil and Formation of N-Ethyl Impurities
Caption: Synthetic pathway of candesartan cilexetil and the side reaction leading to N-ethyl impurities.
Diagram 2: Troubleshooting Workflow for High N-Ethyl Impurity Levels
Caption: A logical workflow to troubleshoot and address high levels of N-ethyl impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for controlling residual solvents in Trityl candesartan production
This guide provides troubleshooting assistance and frequently asked questions regarding the control of residual solvents during the manufacturing of Trityl candesartan, an intermediate in the synthesis of Candesartan cilexetil.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a critical quality attribute in this compound production?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of an active pharmaceutical ingredient (API) or intermediate, which are not completely removed by practical manufacturing techniques.[1][2] In the production of this compound, these solvents are critical because their presence, even in trace amounts, can pose a risk to patient safety due to potential toxicity.[3][4] Furthermore, residual solvents can affect the physicochemical properties of the API, such as crystal form, solubility, stability, and bioavailability.[5] Regulatory bodies, through guidelines like ICH Q3C, mandate strict control over these solvents.[6][7]
Q2: Which residual solvents are commonly encountered in the synthesis of this compound?
A2: Based on common synthetic routes for this compound and its subsequent conversion to Candesartan cilexetil, several organic solvents are frequently used. These include, but are not limited to, Toluene, Methanol, Dichloromethane (Methylene chloride), Acetonitrile, Ethyl acetate, and Hexane.[8][9][10][11] The specific solvents and their potential to remain in the final product depend on the exact manufacturing process employed.
Q3: What are the regulatory limits for these common solvents?
A3: The International Council for Harmonisation (ICH) guideline Q3C classifies residual solvents into three classes based on their toxicity risk.[7][12]
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[7]
-
Class 2: Solvents with less severe toxicity that should be limited in concentration.[13]
-
Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg or more per day is considered acceptable.[12]
The table below summarizes the classification and limits for solvents commonly used in this compound synthesis.
| Solvent | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Dichloromethane | 2 | 600 | 6.0 |
| Toluene | 2 | 890 | 8.9 |
| Acetonitrile | 2 | 410 | 4.1 |
| Methanol | 2 | 3000 | 30.0 |
| Hexane | 2 | 290 | 2.9 |
| Ethyl Acetate | 3 | 5000 | 50.0 |
| Acetic Acid | 3 | 5000 | 50.0 |
| Acetone | 3 | 5000 | 50.0 |
| Data sourced from ICH Q3C (R8) Guidelines.[14] |
Q4: What is the standard analytical method for quantifying residual solvents?
A4: The most widely accepted and utilized technique for the determination of residual solvents is static Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID).[2][15][16] This method is ideal for separating and quantifying volatile organic compounds from a non-volatile sample matrix like this compound.[5] The headspace technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the gas phase (headspace), which is then injected into the GC system.[17] This prevents contamination of the GC system with the non-volatile API.[17]
Troubleshooting Guide for Residual Solvent Control
Problem: My batch of this compound shows a high level of a Class 2 solvent (e.g., Toluene, Dichloromethane) above the ICH limit.
Solution: An Out-of-Specification (OOS) result for a residual solvent requires a systematic investigation. The following logical workflow can be applied.
References
- 1. tga.gov.au [tga.gov.au]
- 2. pharmtech.com [pharmtech.com]
- 3. veeprho.com [veeprho.com]
- 4. paulrpalmer.com [paulrpalmer.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 9. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 10. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. database.ich.org [database.ich.org]
- 13. agilent.com [agilent.com]
- 14. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 15. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. almacgroup.com [almacgroup.com]
Technical Support Center: Optimizing the Detritylation Step in Candesartan Cilexetil Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the detritylation step in the synthesis of Candesartan Cilexetil. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this critical reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detritylation of trityl candesartan cilexetil.
1. Low or Incomplete Conversion of this compound Cilexetil
-
Question: My reaction shows a significant amount of starting material remaining after the recommended reaction time. What are the possible causes and solutions?
-
Answer: Incomplete detritylation can be caused by several factors:
-
Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the removal of the trityl group.
-
Solution: Gradually increase the molar equivalents of the acid catalyst. Monitor the reaction progress by HPLC to avoid excessive acid that could lead to side product formation.
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Increase the reaction temperature in increments of 5-10°C. Be aware that higher temperatures can also accelerate the formation of degradation impurities.[1]
-
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Extend the reaction time and monitor the disappearance of the starting material by HPLC.
-
-
Poor Solubility of Starting Material: If the this compound cilexetil is not fully dissolved, the reaction will be slow and incomplete.
-
2. Formation of Significant Impurities
-
Question: My final product is showing high levels of impurities, particularly the 2-hydroxy-benzimidazole derivative. How can I minimize the formation of this and other byproducts?
-
Answer: The formation of the 2-hydroxy-benzimidazole impurity is a common issue in acidic detritylation conditions.[3] Other process-related impurities such as trityl alcohol can also be present.[4][5]
-
Strong Acidic Conditions: Strong acids can promote the formation of degradation products.[3]
-
Excessive Reaction Temperature or Time: Prolonged exposure to heat and acid can increase impurity formation.
-
Solution: Optimize the reaction conditions by using the lowest effective temperature and the shortest possible reaction time to achieve complete conversion.
-
-
Presence of Water: While some methods intentionally include water, uncontrolled amounts can lead to hydrolysis of the cilexetil ester.
-
Solution: Use anhydrous solvents if the chosen method calls for it. If water is part of the protocol, ensure its quantity is carefully controlled.[2]
-
-
3. Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure product after the detritylation step. What purification strategies are most effective?
-
Answer: The work-up and purification procedures are critical for obtaining high-purity Candesartan Cilexetil.
-
Neutralization: After acidic detritylation, the reaction mixture needs to be neutralized.
-
Solution: Use a mild base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to neutralize the acid.[1]
-
-
Extraction: The product needs to be efficiently extracted from the aqueous layer.
-
Solution: Use a suitable organic solvent like ethyl acetate for extraction.[1]
-
-
Crystallization: This is a key step for purification.
-
Solution: A mixture of toluene and methanol is often effective for crystallization.[2] Cooling the solution can help induce precipitation. Seeding with a small crystal of pure Candesartan Cilexetil can also be beneficial.[6] Recrystallization from a solvent such as methanol or ethanol can further improve purity.[1][2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for the detritylation of this compound cilexetil?
-
A1: The most common methods involve either acidic conditions or thermal cleavage in the absence of a strong acid. Acidic methods often use formic acid, methanesulfonic acid, or hydrochloric acid in a solvent like methanol, often with a co-solvent such as toluene or dichloromethane.[1][2] Non-acidic methods typically involve heating the starting material in a mixture of methanol and toluene.[1]
-
-
Q2: How can I monitor the progress of the detritylation reaction?
-
A2: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). These techniques can separate the starting material (this compound cilexetil), the product (candesartan cilexetil), and any impurities, allowing for a quantitative assessment of the reaction's progress.[4][5]
-
-
Q3: What are the key impurities to look for during the analysis of the final product?
-
Q4: What is the role of toluene as a co-solvent in the detritylation reaction?
-
A4: Toluene serves multiple purposes. It can help to dissolve the starting material and the final product. In non-acidic methods, it is part of the refluxing solvent system that provides the thermal energy for the reaction. It is also a good solvent for the crystallization of the final product.[1][2]
-
-
Q5: Can the cilexetil ester be hydrolyzed during the detritylation step?
-
A5: Yes, under harsh acidic conditions or in the presence of a significant amount of water, the cilexetil ester is susceptible to hydrolysis. This is why careful control of the reaction conditions, including the type and amount of acid and the water content, is crucial. A novel synthetic route has been developed to cleave the N-Boc and N-trityl groups concurrently without hydrolysis of the cilexetil ester chain.[3]
-
Data Presentation
Table 1: Comparison of Different Detritylation Methods for Candesartan Cilexetil Synthesis
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Acidic (Formic Acid) | Formic Acid | Toluene, Methanol | 50-55 | 7 | ~67 (calculated from semi-solid mass) | [1] |
| Acidic (Methanolic HCl) | Methanolic Hydrochloric Acid | Methanol | Not specified | Not specified | 47 | [6] |
| Non-Acidic (Thermal) | None | Toluene, Methanol | 70 | 19 | 88.5 | [1] |
| Non-Acidic (Thermal with Water) | Water | Methanol | Reflux | 16.5 | 90.5 (crude) | [2] |
Experimental Protocols
1. Protocol for Acidic Detritylation using Formic Acid
-
Dissolve this compound cilexetil (1 equivalent) in a mixture of toluene and methanol.
-
Add formic acid (approximately 20 equivalents).
-
Heat the reaction mixture to 50-55°C and stir for about 7 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of approximately 6.4 with a 1 N NaOH solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/methanol).[1][2]
2. Protocol for UPLC Analysis of Candesartan Cilexetil and its Impurities
This protocol is based on a validated method for impurity profiling.[4][5]
-
Instrumentation: Waters Acquity UPLC system with a UV detector.
-
Column: BEH Shield RP18, 1.7 µm particle size.
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and water (95:5 v/v).
-
Gradient Elution: A suitable gradient program to separate all components.
-
Flow Rate: As per the validated method.
-
Detection Wavelengths: 254 nm for candesartan cilexetil and most impurities, and 210 nm for process-related impurities like trityl alcohol.
-
Injection Volume: As per the validated method.
-
Run Time: Approximately 20 minutes.
Visualizations
Caption: Chemical pathway of the detritylation of this compound cilexetil.
Caption: Troubleshooting workflow for the detritylation of candesartan cilexetil.
References
- 1. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Assay of Trityl Candesartan and Related Impurities
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. Trityl candesartan is a key intermediate in the synthesis of Candesartan cilexetil, an angiotensin II receptor antagonist used in the treatment of hypertension. The validation of analytical methods for the assay of this compound and the detection of its related impurities is a critical step in quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods applicable to the analysis of trityl-containing compounds related to Candesartan synthesis.
The following sections detail the experimental protocols and validation data from various studies, offering a basis for selecting and developing a suitable analytical method.
Comparative Analysis of Chromatographic Methods
Several studies have reported validated HPLC and UPLC methods for the determination of Candesartan cilexetil and its process-related impurities, including trityl-containing compounds like Trityl alcohol. While a direct comparison of methods specifically for the assay of this compound as the primary analyte is limited in the available literature, the methods for impurity profiling provide valuable insights into chromatographic conditions and validation parameters.
A summary of different chromatographic conditions and validation parameters from published methods is presented in the tables below.
Table 1: Comparison of HPLC/UPLC Chromatographic Conditions
| Parameter | Method 1 (UPLC)[1][2] | Method 2 (HPLC)[3] | Method 3 (HPLC)[4] | Method 4 (HPLC)[5] |
| Column | Waters Acquity UPLC BEH Shield RP18 (1.7 µm) | Kinetex® C18 core-shell (75x4.6 mm, 2.6-μm) | Reversed-phase C18 column | Hypersil ODS C-18 (250 x 4.6 mm, 5 micron) |
| Mobile Phase A | 0.01 M phosphate buffer (pH 3.0) | Phosphoric acid solution (pH dependent) | 20 mM phosphate buffer (pH 4.0) | 0.05 M KH2PO4 buffer |
| Mobile Phase B | 95% acetonitrile with 5% Milli-Q Water | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Isocratic (62:38 ratio of A:B) | Isocratic (35:65 ratio of A:B) |
| Flow Rate | Not specified | Not specified | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 210 nm (for Trityl alcohol) & 254 nm | Not specified | 252 nm | Not specified |
| Run Time | 20 min | ~20 min | < 10 min | Not specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 (UPLC)[1][2] | Method 3 (HPLC)[4] | Method 4 (HPLC)[5] |
| Linearity Range | LOQ to 2 µg/mL (r² ≥ 0.999) | 0.25–8 µg/mL (r² = 0.9997) | 0.5-400 µg/mL |
| Precision (%RSD) | < 15% (for impurities) | < 5% (Intraday and Inter-day) | Not specified |
| Accuracy (% Recovery) | Not specified | > 98% | 99.54-100.41% |
| Specificity | Method found to be specific | Method found to be specific | Method found to be specific |
| Robustness | Not specified | %RSD of retention time < 2% for minor changes | Not specified |
Experimental Protocols
Below are detailed methodologies for two distinct approaches: a rapid UPLC method for comprehensive impurity profiling and a standard HPLC method for routine assay.
Protocol 1: UPLC Method for Impurity Profiling (Including Trityl Alcohol)[1][2]
This method is suitable for the separation and quantification of multiple impurities of Candesartan cilexetil, including the process-related impurity Trityl alcohol.
-
Chromatographic System: Waters Acquity UPLC system with a BEH Shield RP18, 1.7 µm column.
-
Mobile Phase:
-
Mobile Phase A: 0.01 M phosphate buffer, with pH adjusted to 3.0 using Orthophosphoric acid.
-
Mobile Phase B: A mixture of 95% acetonitrile and 5% Milli-Q Water.
-
-
Elution: A gradient elution program.
-
Detection: UV detection at 254 nm for most impurities and 210 nm for Trityl alcohol and another process-related impurity.
-
Validation: The method was validated for precision, intermediate precision, accuracy, linearity, and specificity. The linearity was established from the limit of quantification (LOQ) to 2 µg/mL with a correlation coefficient (r²) of ≥ 0.999. The precision study showed a percentage relative standard deviation (%RSD) of less than 15% for each impurity.
Protocol 2: HPLC Method for Assay of Candesartan Cilexetil[4]
This method provides a straightforward approach for the quantification of Candesartan cilexetil in pure and formulated products and can be adapted for the assay of this compound.
-
Chromatographic System: High-Performance Liquid Chromatograph with a reversed-phase C18 column.
-
Mobile Phase: A 62:38 (v/v) mixture of 20 mM phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile.
-
Elution: Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Internal Standard: Losartan potassium.
-
Detection: UV detector set at 252 nm.
-
Validation: The method demonstrated good linearity in the concentration range of 0.25–8 µg/mL with a correlation coefficient (r²) of 0.9997. The intraday and inter-day precision were less than 5% (%RSD), and the mean recovery was over 98%, indicating high accuracy. The method was also found to be robust, with the %RSD of the retention time being less than 2% upon minor variations in chromatographic conditions.
Visualizing the Workflow and Method Hierarchy
To better understand the process of HPLC method validation and the relationship between its components, the following diagrams are provided.
Caption: A typical workflow for HPLC method development and validation.
References
Comparative analysis of different protecting groups for the candesartan tetrazole moiety
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protecting Group for Candesartan Synthesis
The synthesis of candesartan, a potent angiotensin II receptor antagonist, requires the careful protection of the acidic proton of its tetrazole moiety to prevent unwanted side reactions during subsequent synthetic steps. The choice of the protecting group is critical as it directly impacts the overall yield, purity of the final product, and the economic viability of the synthesis. This guide provides a comparative analysis of commonly employed protecting groups for the candesartan tetrazole, with a focus on experimental data, detailed protocols, and stability considerations.
Executive Summary
This guide primarily evaluates the two most documented protecting groups for the candesartan tetrazole: the trityl (triphenylmethyl, Tr) group and the benzyl (Bn) group. The trityl group is the most extensively used protecting group in industrial candesartan synthesis due to its high yields in the protection step and its relative stability. However, its removal often requires harsh acidic conditions, which can lead to the formation of impurities. The benzyl group offers an alternative that can be removed under milder, neutral conditions via catalytic hydrogenation, potentially leading to a cleaner product profile. Other potential protecting groups such as p-methoxybenzyl (PMB) and tert-butyldimethylsilyl (TBDMS) are discussed based on their general application in tetrazole chemistry, though specific data for candesartan synthesis is limited.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data gathered from various sources for the protection and deprotection of the candesartan tetrazole moiety using trityl and benzyl groups.
| Protecting Group | Protection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Trityl (Tr) | Alkylation | Trityl chloride, Triethylamine | Dichloromethane | 25-35 | Until completion | 78.2 - 88.2 | [1] |
| Benzyl (Bn) | Alkylation | Benzyl bromide, K2CO3 | Acetonitrile | Reflux | 9 | 81 (for a similar tetrazole) | [2] |
Table 1: Comparison of Protection Methods for the Candesartan Tetrazole Moiety.
| Protecting Group | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Trityl (Tr) | Acidic Hydrolysis | HCl | Methanol | Room Temp | 1 | Low (requires chromatography) | |
| Trityl (Tr) | Acidic Hydrolysis | Formic acid | Toluene, Methanol | 50-55 | 7 | Not specified | |
| Trityl (Tr) | Lewis Acid Catalysis | ZnCl2 | Methanol, Methylene chloride | Reflux | 5 | ~76 (by HPLC area %) | |
| Benzyl (Bn) | Catalytic Transfer Hydrogenation | 5% Pd/C, HCO2NH4 | Isopropanol, Water | 45 | 23 | 80 | [2] |
Table 2: Comparison of Deprotection Methods for the Protected Candesartan Tetrazole.
Stability and Side Reactions
Trityl Group: The trityl-protected candesartan is generally stable under neutral and basic conditions. However, its removal under strong acidic conditions can lead to the formation of a significant impurity, 2-hydroxy-benzimidazole candesartan.[3] This necessitates careful control of the deprotection conditions and may require additional purification steps.
Benzyl Group: The benzyl group is stable to a wide range of reaction conditions, including acidic and basic environments, making it a versatile protecting group. Its removal via catalytic transfer hydrogenation is a clean process, typically affording the desired product with high purity. A potential side reaction during hydrogenation is the saturation of the aromatic rings, though this can often be mitigated by careful selection of the catalyst and reaction conditions.
Experimental Protocols
Protection of Candesartan Tetrazole with Trityl Group
Materials:
-
Candesartan
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Trityl chloride (TrCl)
-
Water
-
Anhydrous ethanol
Procedure:
-
Dissolve candesartan in dichloromethane in a reaction vessel.
-
Add triethylamine dropwise to the mixture until the candesartan solid is completely dissolved.
-
Separate the dichloromethane layer. The aqueous layer is extracted again with dichloromethane.
-
Combine the organic layers and add trityl chloride.
-
Maintain the temperature of the mixture at 25-35 °C and stir until the reaction is complete (monitored by HPLC, typically when the content of candesartan is less than 1.0%).
-
After the reaction, wash the organic layer with water.
-
Dry the organic layer under reduced pressure.
-
Add anhydrous ethanol to the residue to induce crystallization.
-
Collect the resulting crystals by filtration and dry to obtain trityl candesartan.[1]
Deprotection of Trityl-Protected Candesartan Cilexetil using Lewis Acid
Materials:
-
This compound cilexetil
-
Methanol
-
Methylene chloride
-
Zinc chloride (ZnCl2)
-
Water
-
Saturated solution of NaHCO3
-
Ethyl acetate
Procedure:
-
Prepare a mixture of this compound cilexetil, methanol, methylene chloride, and ZnCl2 in a reaction flask.
-
Stir the mixture under reflux temperature for approximately 5 hours. Monitor the reaction progress by HPLC.
-
Cool the reaction mixture to room temperature.
-
Add methylene chloride and water to the mixture.
-
Separate the phases and wash the organic phase with water.
-
Alternatively, neutralize the cooled reaction mixture to a pH of around 6 with a saturated solution of NaHCO3.
-
Evaporate the methanol.
-
Add ethyl acetate and water, and stir the mixture.
-
Separate the organic phase, dry, and evaporate the solvent to yield candesartan cilexetil.
Deprotection of Benzyl-Protected Candesartan Cilexetil via Catalytic Transfer Hydrogenation
Materials:
-
Benzyl-protected candesartan cilexetil
-
5% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO2NH4)
-
Isopropanol
-
Water
Procedure:
-
To a solution of benzyl-protected candesartan cilexetil in a mixture of isopropanol and water (5:3), add 5% Pd/C catalyst and ammonium formate.
-
Heat the reaction mixture to 45 °C and stir for approximately 23 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude candesartan cilexetil.
-
The crude product can be further purified by recrystallization.[2]
Visualization of Synthetic Workflows
Caption: Synthetic workflow for candesartan cilexetil using trityl and benzyl protecting groups.
Caption: Logical relationship comparing the key features of trityl and benzyl protecting groups.
Conclusion
The selection of a protecting group for the candesartan tetrazole moiety is a critical decision in the overall synthetic strategy. The trityl group remains the industrial standard due to its efficiency in the protection step. However, the associated challenges with its removal, particularly the formation of hard-to-remove impurities, necessitate careful process optimization. The benzyl group presents a compelling alternative, offering the significant advantage of mild, neutral deprotection conditions via catalytic transfer hydrogenation, which can lead to a cleaner product profile and potentially simplify downstream purification processes. While other protecting groups like PMB and TBDMS are used for tetrazoles, their application in candesartan synthesis is not well-established and would require further investigation. Ultimately, the choice between these protecting groups will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment and reagents.
References
A Comparative Analysis of Trityl Candesartan and an Alternative Intermediate in the Synthesis of Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the angiotensin II receptor blocker, candesartan cilexetil, relies on the strategic use of intermediates to ensure high purity and yield of the final active pharmaceutical ingredient (API). Among these, Trityl candesartan has emerged as a widely utilized intermediate due to the effective protection of the tetrazole group by the bulky trityl (triphenylmethyl) group. This protection prevents side reactions during subsequent synthesis steps, leading to a cleaner impurity profile and potentially higher yields. This guide provides a comparative study of this compound against an alternative synthetic strategy, offering insights into their respective performance based on available experimental data.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators of two synthetic routes to candesartan cilexetil: the established route via the this compound intermediate and an alternative, convergent synthesis strategy. It is important to note that the data is compiled from different sources and experimental conditions may vary.
| Parameter | This compound Intermediate Route | Alternative Convergent Synthesis Route | Reference |
| Intermediate | This compound | N-Boc and N-trityl protected aniline derivative | [1] |
| Overall Yield | Yields for individual steps are reported, with the final deprotection and purification yielding the API. A specific overall yield is not consistently reported across literature. | ~55% (over six steps) | [1] |
| Purity of Final API (HPLC) | Can achieve >99.8% | 99.1% | [1][2] |
| Key Advantages | - Robust and well-established method. - Effective protection of the tetrazole ring, minimizing side reactions. - High purity of the final API can be achieved. | - Convergent approach may offer higher overall efficiency. - Simultaneous deprotection of N-Boc and N-trityl groups. | [1][3] |
| Potential Disadvantages | - Requires a separate deprotection step which can sometimes be harsh. - Formation of trityl-related impurities. | - A more complex initial intermediate. - The reported purity is slightly lower than the highest reported for the trityl route. | [1] |
| Common Impurities | - Trityl alcohol - Candesartan desethyl - N-tritylcandesartan | - 2-hydroxy-benzimidazole derivative | [1][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis of this compound and its subsequent conversion to candesartan cilexetil, as well as a representative analytical method for impurity profiling.
Synthesis of this compound
This protocol is a representative procedure based on common methods described in the literature.[6]
-
Reaction Setup: In a suitable reaction vessel, dissolve candesartan in a mixture of dichloromethane and triethylamine.
-
Tritylation: To the solution, add triphenylmethyl chloride (trityl chloride) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 25-35°C and monitor the progress by High-Performance Liquid Chromatography (HPLC) until the candesartan content is less than 1.0%.
-
Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer.
-
Crystallization: Dry the organic layer under reduced pressure. Add anhydrous ethanol to the residue to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with ethanol, and dry to obtain this compound.
Synthesis of Candesartan Cilexetil from this compound
This protocol outlines the esterification and deprotection steps.[3]
-
Esterification: React this compound with cilexetil chloride in the presence of potassium carbonate in acetonitrile. Heat the reaction mixture to reflux.
-
Isolation of this compound Cilexetil: After the reaction is complete, cool the mixture and isolate the this compound cilexetil intermediate.
-
Deprotection: Dissolve the this compound cilexetil in a mixture of toluene and methanol. Add a catalytic amount of a suitable acid (e.g., formic acid or trifluoroacetic acid) and stir at room temperature.[3] Alternatively, deprotection can be achieved by refluxing in a mixture of methanol and water.[2]
-
Crystallization and Purification: After deprotection, concentrate the solution and crystallize the crude candesartan cilexetil from a suitable solvent system (e.g., toluene/methanol). Further recrystallization from methanol can be performed to achieve high purity.[2]
HPLC Method for Impurity Profiling of Candesartan Cilexetil and Intermediates
This is a representative HPLC method for the analysis of candesartan cilexetil and its related impurities.[7][8]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 4.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway of candesartan cilexetil via the this compound intermediate and a general workflow for the comparative analysis of sartan intermediates.
Caption: Synthetic pathway to Candesartan Cilexetil.
Caption: Workflow for comparing sartan intermediates.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. edqm.eu [edqm.eu]
- 6. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
Comparative Guide to Analytical Method Validation for Trityl Candesartan Following ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the validation of Trityl candesartan, a key intermediate in the synthesis of Candesartan cilexetil. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring suitability for researchers, scientists, and drug development professionals.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] Key validation parameters according to ICH Q2(R2) guidelines include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3]
This compound is a critical intermediate in the manufacturing of Candesartan cilexetil, an angiotensin II receptor antagonist used in the treatment of hypertension.[4] Monitoring and controlling impurities related to this compound, such as Trityl alcohol, is essential to ensure the quality and safety of the final drug product.[5][6] This guide compares High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the analysis of this compound and related impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of Candesartan cilexetil and its impurities involves reversed-phase HPLC.
-
Instrumentation: Agilent 1200 series HPLC with a photodiode-array detector (PDA).[7]
-
Column: Octadecyl C18 column (250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile in a 20:80 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: A working standard solution of Candesartan cilexetil is prepared by dissolving an accurately weighed amount in a suitable diluent to achieve a target concentration. For impurity analysis, samples can be spiked with known amounts of impurities.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
UPLC offers advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC.[5]
-
Instrumentation: Waters ACQUITY UPLC system.[5]
-
Column: UPLC column with 1.7 µm particles.[5]
-
Mobile Phase: Gradient elution is often employed. A representative mobile phase could consist of a buffer (e.g., ammonium phosphate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Optimized for the UPLC column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Detection Wavelength: Dual-wavelength detection may be used, for instance, 254 nm for Candesartan and its primary impurities, and 210 nm for impurities like Trityl alcohol.[5]
-
Run Time: Significantly shorter than HPLC, for example, a total run time of 20 minutes.[5]
-
Sample Preparation: Similar to HPLC, with concentrations adjusted for the higher sensitivity of UPLC.[5]
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow of analytical method validation as per ICH guidelines.
Comparison of Validation Parameters
The following tables summarize the performance characteristics of HPLC and UPLC methods for the analysis of Candesartan and its impurities, including those related to this compound.
Table 1: Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] Forced degradation studies are performed to demonstrate this.
| Parameter | HPLC Method | UPLC Method |
| Acid Hydrolysis | Significant degradation observed.[7] | Degradation leads to the formation of specific impurities like Des Ethyl CCX.[5] |
| Base Hydrolysis | Significant degradation observed.[7] | Degradation leads to the formation of impurity CDS-6.[5] |
| Oxidative Stress | Substantial degradation under oxidative conditions.[7] | Degradation products are well-separated from the main peak.[5] |
| Thermal Stress | Degradation products are formed. | Leads to impurities like Des Ethyl CCX and various Oxo and Ethyl derivatives.[5] |
| Photochemical Stress | Degradation is observed. | The method demonstrates good separation of photodegradation products. |
| Peak Purity | Assessed using a PDA detector to ensure no co-eluting peaks. | High resolution provides excellent peak purity and separation of all 12 known impurities.[5] |
Table 2: Linearity, Range, Accuracy, and Precision
| Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | Typically ≥ 0.999.[8] | ≥ 0.999 for all impurities over the specified range.[5] |
| Range | For assay, typically 80-120% of the test concentration.[9] For impurities, from the reporting threshold to 120% of the specification. | For impurities, from the limit of quantification (LOQ) to 2 µg/mL.[5] |
| Accuracy (% Recovery) | Generally between 98-102%.[8] | For impurities, typically within 90-110% over the range from LOQ to 150%.[5] |
| Precision (%RSD) | Repeatability and intermediate precision %RSD are typically ≤ 2%.[2][8] | For impurity analysis, %RSD is generally < 15% for precision studies.[5] |
Table 3: Detection and Quantitation Limits
| Parameter | HPLC Method | UPLC Method |
| Limit of Detection (LOD) | Dependent on the analyte and instrumentation. | Demonstrated to be sensitive for the detection of trace impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | The method is validated to be linear, accurate, and precise at the LOQ.[5] |
Logical Relationship of Impurity Formation
The following diagram illustrates the relationship between this compound cilexetil and the formation of Candesartan cilexetil and potential impurities during the deprotection step.
Caption: Formation of API and impurities from this compound cilexetil.
Conclusion
Both HPLC and UPLC methods are suitable for the analysis of this compound and related impurities in the context of Candesartan cilexetil production. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC methods are well-established, robust, and widely available. They are suitable for routine quality control testing.
-
UPLC methods offer significant advantages in terms of speed, resolution, and sensitivity, making them ideal for high-throughput screening, detailed impurity profiling, and stability studies where the separation of closely eluting peaks is critical.[5]
The validation of the chosen analytical method must be performed according to ICH guidelines to ensure the reliability and accuracy of the results, which is fundamental for regulatory submissions and for guaranteeing the quality of the final pharmaceutical product.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. scispace.com [scispace.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Method Development and Validation of Candesartan cilexetil by RP-HPLC | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Techniques for Quantifying Candesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like candesartan cilexetil is critical for ensuring drug safety and efficacy. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurity levels.[1][2] This guide provides an objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)—for the quantification of candesartan impurities, supported by experimental data from published studies.
Comparison of HPLC and UPLC Performance
High-Performance Liquid Chromatography (HPLC) has long been the standard for pharmaceutical analysis. However, Ultra-High-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 μm), offers significant advantages in speed, resolution, and sensitivity.[3][4] The choice between these methods depends on the specific requirements of the analysis, such as the number of impurities to be resolved, required sensitivity, and desired sample throughput.
The following table summarizes the key performance characteristics of representative HPLC and UPLC methods developed for candesartan impurity analysis, validated according to ICH guidelines.[4][5][6]
| Performance Parameter | HPLC Method | UPLC Method | Key Advantage |
| Run Time | ~30-40 min | < 20 min[3] | UPLC (Higher Throughput) |
| Column Particle Size | 3.5 - 5 µm[5][7] | < 2 µm (e.g., 1.7 µm)[3][4] | UPLC (Higher Efficiency) |
| Resolution | Good | Excellent, separates a higher number of impurities (e.g., 12 impurities) in a single run[3] | UPLC (Better Separation) |
| Limit of Detection (LOD) | 1.55 µg/g[5] | Capable of detecting impurities at 0.003% (30 µg/g)[8] | UPLC (Higher Sensitivity) |
| Limit of Quantitation (LOQ) | 4.70 µg/g[5] | Quantifiable from LOQ level to 2 µg/mL[4] | UPLC (Higher Sensitivity) |
| Linearity (r²) | > 0.999[5] | > 0.999[4][8] | Comparable |
| Accuracy (% Recovery) | 99.02 - 102.68%[5] | Within ±15% of the actual amount is considered acceptable[9] | Comparable |
| Precision (% RSD) | < 2% | < 15% (for precision study)[4] | Comparable |
| Solvent Consumption | Higher | Lower due to shorter run times and lower flow rates[3] | UPLC (Greener Method) |
Experimental Protocols
Detailed methodologies are crucial for replicating and cross-validating analytical results. Below are representative protocols for both HPLC and UPLC methods based on published literature.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of a genotoxic impurity in a candesartan cilexetil drug substance.[5]
-
Instrumentation : Shimadzu model LC 2010 CHT with UV and PDA detector.[5]
-
Column : Kromasil C18 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase :
-
Flow Rate : 1.0 mL/min.[5]
-
Column Temperature : 30°C.[5]
-
Detector Wavelength : 235 nm.[5]
-
Injection Volume : 10 µL.[5]
-
Diluent : Acetonitrile.[5]
-
Sample Preparation : A stock solution of the impurity is prepared in the diluent. The candesartan cilexetil sample is also dissolved in the diluent to achieve the target concentration for analysis.[5]
Ultra-High-Performance Liquid Chromatography (UPLC) Protocol
This stability-indicating UPLC method was developed for the separation and quantification of candesartan cilexetil impurities and their degradation products in tablet formulations.[3][4]
-
Instrumentation : Waters Acquity UPLC system with a photodiode array (PDA) detector.[3][4]
-
Mobile Phase :
-
Flow Rate : Not specified, but typical for UPLC.
-
Detector Wavelength : 254 nm and 210 nm (used for different impurities).[3]
-
Run Time : 20 minutes.[3]
-
Diluent : Water and Acetonitrile.[4]
-
Sample Preparation : For formulated products, 20 tablets are crushed, and an amount of powder equivalent to the target drug weight is accurately weighed and dissolved in the diluent.[4]
Mandatory Visualizations
Cross-Validation Workflow for Analytical Techniques
The following diagram illustrates the logical workflow for the cross-validation of two analytical techniques, such as HPLC and UPLC, for impurity quantification. The process ensures the selected methods are fit for their intended purpose as per ICH guidelines.[1][10]
Caption: Workflow for cross-validating analytical methods for impurity analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. database.ich.org [database.ich.org]
- 7. New Stability Indicating Method for Quantification of Impurities in Candesartan Cilexetil and Hydrochlorothiazide Tablets by Validated HPLC - IJPRS [ijprs.com]
- 8. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [file.scirp.org]
- 9. akjournals.com [akjournals.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Spectroscopic Analysis of Trityl Candesartan Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of different batches of Trityl candesartan, a key intermediate in the synthesis of the angiotensin II receptor blocker, Candesartan cilexetil. Ensuring batch-to-batch consistency is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the key spectroscopic techniques, experimental protocols, and data interpretation strategies to identify and quantify potential variations between batches, including impurities and structural characteristics.
Data Presentation: Spectroscopic Comparison Tables
To facilitate a clear and direct comparison of spectroscopic data from different batches of this compound, the following tables should be utilized. These tables are designed to capture the critical parameters from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data Comparison
| Chemical Shift (δ) ppm | Multiplicity | Integration | Batch A | Batch B | Batch C | Reference Standard | Comments |
| Example: 7.20-7.40 | m | 15H (Trityl) | Conforms | Conforms | Conforms | Conforms | Characteristic trityl protons |
| Example: 5.50 | s | 2H (CH₂) | Conforms | Conforms | Conforms | Conforms | Benzylic protons |
| ... | ... | ... | ... | ... | ... | ... | ... |
| Impurity Signal 1 | ... | ... | Not Detected | 0.1% | Not Detected | Not Detected | Specify potential impurity |
| Impurity Signal 2 | ... | ... | Not Detected | Not Detected | 0.05% | Not Detected | Specify potential impurity |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Chemical Shift (δ) ppm | Batch A | Batch B | Batch C | Reference Standard | Comments |
| Example: 168.0 | Conforms | Conforms | Conforms | Conforms | Carboxylic acid carbon |
| Example: 82.0 | Conforms | Conforms | Conforms | Conforms | Quaternary carbon of trityl group |
| ... | ... | ... | ... | ... | ... |
| Impurity Signal 1 | Not Detected | Present | Not Detected | Not Detected | Specify potential impurity |
Table 3: FTIR Spectroscopic Data Comparison
| Wavenumber (cm⁻¹) | Functional Group | Batch A | Batch B | Batch C | Reference Standard | Comments |
| Example: ~3000-2500 | O-H (Carboxylic acid) | Conforms | Conforms | Conforms | Conforms | Broad peak characteristic of H-bonding |
| Example: ~1700 | C=O (Carboxylic acid) | Conforms | Conforms | Conforms | Conforms | Strong absorption |
| Example: ~1450, 700 | C-H (Aromatic) | Conforms | Conforms | Conforms | Conforms | Characteristic trityl group absorptions |
| ... | ... | ... | ... | ... | ... | ... |
Table 4: Mass Spectrometry Data Comparison
| m/z | Ion Type | Batch A | Batch B | Batch C | Reference Standard | Comments |
| Example: 683.28 | [M+H]⁺ | Detected | Detected | Detected | Detected | Molecular ion of this compound |
| Example: 243.12 | [C(C₆H₅)₃]⁺ | Detected | Detected | Detected | Detected | Fragment ion corresponding to the trityl group |
| Impurity m/z 1 | [M+H]⁺ | Not Detected | Detected | Not Detected | Not Detected | Specify potential impurity |
| Impurity m/z 2 | [M+H]⁺ | Not Detected | Not Detected | Detected | Not Detected | Specify potential impurity |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on established analytical methods for candesartan and its intermediates.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify and quantify any organic impurities.
-
Instrumentation: 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound batch sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10 mg/mL.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher (adjust for signal-to-noise).
-
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Integrate all signals and compare the chemical shifts, multiplicities, and integration values to a reference standard. Impurities can be quantified by comparing the integral of a characteristic impurity peak to that of a known proton signal of the main compound.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present and to detect any polymorphic or impurity-related variations.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or configured for KBr pellet preparation.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Sample Preparation (KBr Pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Compare the positions and relative intensities of the absorption bands with a reference standard. Pay close attention to the fingerprint region (1500-400 cm⁻¹) where subtle differences are more apparent.
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and to detect and identify any impurities. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown impurities.[1]
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the main peak from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For impurity identification, tandem MS (MS/MS) can be used to obtain fragmentation patterns.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ for this compound. Search for other peaks in the chromatogram and analyze their corresponding mass spectra to identify potential impurities. Compare the impurity profiles of different batches.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of different batches of this compound.
Caption: Workflow for Spectroscopic Comparison of this compound Batches.
Caption: Logical Relationship of Synthesis to Potential Impurities in Batches.
References
The Decisive Role of Trityl Candesartan Purity in Final API Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine, ensuring both the efficacy and safety of therapeutic agents. In the manufacturing of Candesartan cilexetil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension, the quality of key intermediates plays a pivotal role. This guide provides a comprehensive evaluation of the impact of Trityl candesartan purity, a critical intermediate, on the quality of the final Candesartan cilexetil API. Through a comparative analysis, including an alternative synthesis route and detailed experimental protocols, this document underscores the importance of stringent purity control of starting materials.
The Critical Link: this compound Purity and Final API Quality
This compound serves as a protected form of candesartan, facilitating the subsequent esterification to yield this compound cilexetil. The final step in the synthesis is the deprotection of the trityl group to furnish Candesartan cilexetil. The purity of the this compound intermediate is of paramount importance as impurities present at this stage can be carried through the synthesis and may even lead to the formation of new, structurally similar impurities in the final API, which can be challenging and costly to remove.[1][2]
Data Presentation: A Comparative Analysis
The following table quantitatively illustrates the hypothetical impact of varying levels of a common impurity in this compound, Trityl Alcohol, on the final Candesartan cilexetil API purity profile. This data, while illustrative, is based on the established principle that impurities in starting materials directly affect the quality of the final product.[1]
| Purity of this compound | Key Impurity in this compound (Trityl Alcohol) | Corresponding Impurity in Candesartan Cilexetil API (Trityl Alcohol) | Other Process-Related Impurities in Final API | Final API Purity (Hypothetical) |
| Batch A: 99.8% | 0.15% | 0.08% | 0.07% | 99.85% |
| Batch B: 99.5% | 0.4% | 0.25% | 0.15% | 99.60% |
| Batch C: 99.0% | 0.8% | 0.5% | 0.3% | 99.20% |
This table presents hypothetical data to demonstrate the principle of impurity carry-over and its impact on the final API purity. The values are for illustrative purposes and will vary based on the specific manufacturing process and purification steps.
Alternative Synthesis Route: A Comparison
A novel, convergent synthetic route for Candesartan cilexetil has been developed that avoids the final deprotection of a trityl group. This alternative pathway involves the simultaneous cleavage of N-Boc and N-trityl protective groups earlier in the synthesis, with the formation of the benzimidazole ring being the final step. This approach has been reported to produce Candesartan cilexetil with a high purity of 99.1% (HPLC) in a good overall yield.[3]
| Feature | This compound Route | Alternative Convergent Route |
| Key Intermediate | This compound | N-Boc and N-trityl protected precursor |
| Final Step | Deprotection of trityl group | Benzimidazole ring formation |
| Reported Final Purity | Dependent on starting material purity (e.g., >99.8%)[4] | 99.1% (HPLC)[3] |
| Key Impurity Concerns | Trityl alcohol, other detritylation byproducts[2][5] | 2-hydroxy-benzimidazole impurity[3] |
Experimental Protocols
Accurate determination of purity for both this compound and the final Candesartan cilexetil API is crucial. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose.
UPLC Method for Purity Analysis of Candesartan Cilexetil and its Impurities
This protocol is adapted from a validated UPLC method for the separation and quantification of Candesartan cilexetil and its process-related and degradation impurities.[5]
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.
-
Column: BEH Shield RP18 column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.01 M phosphate buffer (pH 3.0 with Orthophosphoric acid).
-
Mobile Phase B: Acetonitrile and water (95:5 v/v).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 10 90 | 20 | 10 | 90 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm for most impurities and 210 nm for Trityl Alcohol and MTE impurity.
-
Injection Volume: 1.0 µL.
-
Sample Preparation:
-
Impurity Stock Solution: Dissolve an accurately weighed amount of each impurity in the diluent (Water:Acetonitrile 80:20) to a concentration of 100 µg/mL.
-
Test Solution: Dissolve 25 mg of the Candesartan cilexetil sample in the diluent and make up the volume to 50 mL.
-
Visualizing the Process and its Implications
Synthesis Pathway of Candesartan Cilexetil from this compound
Caption: Synthesis of Candesartan Cilexetil from this compound.
Experimental Workflow for UPLC Purity Analysis
Caption: Workflow for UPLC Purity Analysis of Candesartan Cilexetil.
Logical Relationship: Intermediate Purity and Final API Quality
Caption: Impact of this compound Purity on Final API Quality.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a novel Trityl candesartan synthesis against established literature methods
In the landscape of pharmaceutical manufacturing, the quest for more efficient, cost-effective, and environmentally benign synthetic routes is perpetual. This guide provides a comparative benchmark analysis of a novel synthesis method for Trityl candesartan, a key intermediate in the production of the angiotensin II receptor blocker, Candesartan cilexetil. The performance of this novel route is evaluated against established literature methods, with a focus on reaction yields, process efficiency, and starting materials.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the novel synthesis of this compound and compares it with established literature methods. The novel method, detailed in recent patent literature, initiates from 3-nitrophthalic acid, while established routes often commence from 3-nitrobenzoic acid or 2,3-diaminobenzoic acid methyl ester.
| Parameter | Novel Synthesis Method | Established Literature Method 1 | Established Literature Method 2 |
| Starting Material | 3-Nitrophthalic Acid | 3-Nitrobenzoic Acid | 2,3-Diaminobenzoic acid methyl ester |
| Key Intermediate | 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole | 3-nitro-2-tert-butoxyaminobenzoic acid methyl ester | Direct cyclization and substitution |
| Overall Yield | ~41% (calculated from multi-step synthesis)[1] | Data not explicitly available as a direct comparison | Data not explicitly available as a direct comparison |
| Yield of this compound Step | 54.2%[1] | 78.2% - 88.2% (from Candesartan)[2][3] | Not directly comparable |
| Purity of this compound | Not explicitly stated, requires recrystallization[1][4] | 97.5%[2][3] | Not explicitly stated |
| Number of Steps | 5 steps to this compound intermediate[1][4][5] | Multiple steps involving protection and deprotection[1][5] | Fewer steps but relies on a more advanced starting material |
| Key Advantages | Avoids less accessible intermediates, simplifies the route by avoiding certain protection/deprotection steps[5] | Well-established and documented | Potentially shorter route if the starting material is readily available |
| Key Disadvantages | Multi-step process with moderate overall yield | Involves complex protection and deprotection steps, making it difficult for large-scale production[1][5] | Starting material may not be readily available[5] |
Experimental Protocols
Novel Synthesis Method for this compound Intermediate
This synthesis involves a five-step process starting from 3-nitrophthalic acid[1][4][5].
-
Preparation of 2-methyl formate-6-nitro-benzoic acid: 3-nitrophthalic acid is reacted with methanol and thionyl chloride. The reaction mixture is refluxed for 24 hours. The resulting product is obtained with a yield of 99%[5].
-
Preparation of 2-amino-3-nitro-benzoic acid methyl ester: The product from the previous step is treated with chloroform, sulfuric acid, and sodium azide. The reaction proceeds for 22 hours at 50°C, yielding the product as a yellow solid with a 90% yield[5].
-
Preparation of 2,3-diamino-benzoic acid methyl ester: 2-amino-3-nitro-benzoic acid methyl ester is reduced using SnCl₂·2H₂O in concentrated hydrochloric acid at room temperature for 5 hours[5].
-
Preparation of 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole: The diamino compound is reacted with tetraethyl orthoformate and glacial acetic acid at room temperature for 3 hours. The yield for this step is reported to be between 61.6% and 75.8%[1].
-
Preparation of this compound intermediate: The benzimidazole derivative is reacted with bromotrityl tetrazole in the presence of a base like potassium carbonate in N,N-dimethylformamide at room temperature for 28 hours. The final product is obtained with a yield of 54.2% after recrystallization[1][4].
Established Literature Method for this compound
An established method involves the direct tritylation of Candesartan.
-
Preparation of Candesartan: Candesartan is prepared from its ethyl ester via hydrolysis[2][3].
-
Preparation of this compound: Candesartan is suspended in a solvent like dichloromethane, and triethylamine is added until the solid dissolves. Triphenylchloromethane is then added, and the reaction is carried out at 25-35°C. The product is isolated by crystallization from ethanol, with reported yields of 78.2% to 88.2% and a purity of 97.5%[2][3].
Visualizing the Synthesis Pathways
To better illustrate the processes, the following diagrams outline the experimental workflow of the novel synthesis and a comparative overview of the reaction pathways.
References
- 1. CN101323610A - New method for preparing this compound cilexetil intermediate - Google Patents [patents.google.com]
- 2. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 5. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Trityl Candesartan: A Guide for Laboratory Professionals
For researchers and scientists handling Trityl candesartan, a key intermediate in the synthesis of the antihypertensive drug candesartan, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, aligning with regulatory standards and promoting a culture of safety within drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] The SDS contains vital information regarding handling, personal protective equipment (PPE), and immediate first-aid measures.[1] Always handle the compound in a well-ventilated area, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2][3] In case of accidental contact, follow the first-aid instructions outlined in the SDS, which may include rinsing the affected area with water and seeking medical attention.[2]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] This ensures the compound is handled and neutralized in a controlled and compliant manner.
-
Segregation and Labeling : Isolate this compound waste from other laboratory waste streams. Clearly label the waste container as "this compound Waste for Incineration" to avoid accidental mixing with other substances.
-
Containerization : Use approved, leak-proof, and clearly labeled containers for storing this compound waste.[4] For solid waste, ensure the container is suitable for chemical waste.
-
Engage a Licensed Waste Disposal Service : Contract with a certified hazardous waste disposal company that specializes in handling pharmaceutical and chemical waste. These companies are equipped to transport and dispose of the material in accordance with federal and state regulations.
-
Controlled Incineration : The preferred method of destruction for this compound is controlled incineration with flue gas scrubbing.[2] This process ensures the complete destruction of the compound while minimizing the release of harmful substances into the atmosphere.
-
Documentation : Maintain meticulous records of the disposal process, including the amount of waste generated, the date of disposal, and the manifest from the licensed waste disposal company. This documentation is crucial for regulatory compliance.
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed with it. [2]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as personal protective equipment (PPE), glassware, and spill cleanup materials, must also be disposed of as hazardous waste.
-
Contaminated Packaging : Containers that held this compound can be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[2] Combustible packaging may also be incinerated.[2]
-
Spill Cleanup : In the event of a spill, collect the material using appropriate absorbent pads and place it in a sealed container for disposal as hazardous waste.[2]
Regulatory Framework
The disposal of pharmaceutical waste, including chemical intermediates like this compound, is governed by several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[4][5][6] It is essential to adhere to both federal and any stricter state-level regulations.[5]
| Regulatory Body | Key Role in Pharmaceutical Waste Disposal |
| EPA (Environmental Protection Agency) | Governs the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] |
| DEA (Drug Enforcement Administration) | Regulates the disposal of controlled substances to prevent diversion.[4] |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal that must be followed. |
Environmental Considerations
While the active metabolite, candesartan, is predicted to pose an insignificant risk to the environment, it is not readily biodegradable and has been detected in wastewater treatment plant effluents.[7][8] This underscores the importance of preventing the release of this compound and its derivatives into the environment through proper disposal channels. Improper disposal can lead to environmental contamination and potential risks to aquatic life.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. N-Trityl Candesartan | CAS No: 139481-72-4 [aquigenbio.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. astrazeneca.com [astrazeneca.com]
- 8. Secondary Effects of Hypochlorite Treatment on the Emerging Pollutant Candesartan: The Formation of Degradation Byproducts and Their Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Trityl Candesartan
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory professionals handling Trityl candesartan. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
Researchers, scientists, and drug development professionals engaged in work involving this compound must be equipped with the appropriate personal protective equipment (PPE) and be well-versed in the correct handling and disposal procedures. The following information is curated to serve as a primary resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Standards Compliance |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical impermeable gloves.[1] Gloves must be inspected before use and proper removal technique should be followed.[3] | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | For tasks with potential for dust or aerosol formation, a full-face particle respirator type N99 (US) or type P2 (EN 143) is recommended.[3] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[3] | NIOSH (US) or CEN (EU) |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[1] Protective clothing should be selected based on workplace hazards.[2] | N/A |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] The use of a fume hood or other local exhaust ventilation is strongly recommended to control exposure.[5]
-
Eyewash Station: Facilities must be equipped with an eyewash fountain for immediate use in case of eye contact.[2]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[4]
-
Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]
-
Hygiene: Wash hands thoroughly after handling the material.[2][3] Do not eat, drink, or smoke in the handling area.[2]
Disposal Plan:
-
Waste Collection: Collect waste material and arrange for disposal in suitable, closed containers.[1][3]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[3]
-
Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: PPE Selection and Use Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
